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  • Product: trans-4-(Fluoromethyl)cyclohexanamine hydrochloride
  • CAS: 2375274-34-1

Core Science & Biosynthesis

Exploratory

1H NMR and 13C NMR spectra of trans-4-(Fluoromethyl)cyclohexanamine hydrochloride

In-Depth Technical Guide: 1 H and 13 C NMR Spectroscopic Analysis of trans-4-(Fluoromethyl)cyclohexanamine Hydrochloride Executive Summary As a Senior Application Scientist specializing in the structural elucidation of f...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Spectroscopic Analysis of trans-4-(Fluoromethyl)cyclohexanamine Hydrochloride

Executive Summary

As a Senior Application Scientist specializing in the structural elucidation of fluorinated alicycles, I frequently encounter the analytical challenges posed by substituted cyclohexanes. trans-4-(Fluoromethyl)cyclohexanamine hydrochloride is a highly valuable screening compound and building block in medicinal chemistry[1], primarily due to the bioisosteric properties of the fluorine atom. However, confirming its exact stereochemistry and protonation state requires a rigorous, self-validating Nuclear Magnetic Resonance (NMR) methodology. This whitepaper provides a comprehensive mechanistic breakdown of the 1 H and 13 C NMR spectra for this molecule, detailing the causality behind its conformational locking and the resulting heteronuclear spin-spin coupling networks.

Conformational Causality and Structural Locking

To accurately interpret the NMR spectra of trans-4-(Fluoromethyl)cyclohexanamine hydrochloride, one must first understand its conformational thermodynamics. In a 1,4-disubstituted cyclohexane, the trans isomer dictates that the two substituents must either be both equatorial (diequatorial) or both axial (diaxial).

The preference for the diequatorial state is driven by the steric bulk of the substituents, quantified by their A-values (the Gibbs free energy difference between the equatorial and axial positions of a monosubstituted cyclohexane).

  • The A-value for the fluoromethyl ( −CH2​F ) group is approximately 1.6 kcal/mol[2].

  • The A-value for the protonated amine ( −NH3+​ ) is approximately 1.9 kcal/mol[3].

If the molecule were to adopt the diaxial conformation, it would suffer from severe 1,3-diaxial interactions, incurring a combined steric penalty of over 3.5 kcal/mol. Consequently, the equilibrium is overwhelmingly locked (>99%) in the diequatorial chair conformation. This conformational rigidity is the foundational cause of the distinct axial-axial ( Jaa​ ) and axial-equatorial ( Jae​ ) coupling constants observed in the 1 H NMR spectrum.

ConformationalEquilibrium Dieq trans-1,4-Diequatorial (Favored, >99%) NH3+ (eq), CH2F (eq) Diax trans-1,4-Diaxial (Disfavored, <1%) NH3+ (ax), CH2F (ax) Dieq->Diax Ring Flip Strain 1,3-Diaxial Strain Penalty: ~3.5 kcal/mol Diax->Strain Causes

Conformational equilibrium of trans-4-(Fluoromethyl)cyclohexanamine highlighting diequatorial favor.

1 H NMR Spectral Characteristics

The 1 H NMR spectrum of this molecule is characterized by complex scalar couplings driven by the rigid chair conformation and the presence of the spin-1/2 19 F nucleus.

Solvent Causality: The spectrum must be acquired in an aprotic, polar solvent such as DMSO- d6​ rather than D2​O . D2​O causes rapid deuterium exchange of the −NH3+​ protons, rendering them invisible. In DMSO- d6​ , the −NH3+​ group appears as a broad, integrating singlet, confirming the hydrochloride salt form.

Fluoromethyl Group ( −CH2​F ): Because the molecule possesses a plane of symmetry passing through C1 and C4, the two protons of the −CH2​F group are enantiotopic and share a single chemical shift. They are split into a doublet by the massive geminal fluorine coupling ( 2JHF​≈47 Hz) and further split by the adjacent H4 methine proton ( 3JHH​≈6 Hz), resulting in a doublet of doublets (dd).

Methine Protons (H1 and H4):

  • H1 (axial): Located alpha to the amine, this proton is coupled to two adjacent axial protons (large Jaa​≈11.5 Hz) and two adjacent equatorial protons (small Jae​≈3.5 Hz). It appears as a well-defined triplet of triplets (tt).

  • H4 (axial): Located alpha to the fluoromethyl group, H4 experiences coupling from the ring protons, the −CH2​F protons, and a vicinal coupling to the fluorine atom ( 3JHF​ ). This results in a highly complex multiplet.

Table 1: 1 H NMR Quantitative Data Summary (400 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constants (Hz)
−NH3+​ ~8.10Broad singlet (br s)3H-
−CH2​F ~4.35Doublet of doublets (dd)2H 2JHF​≈47.0 , 3JHH​≈6.0
H1 (ax)~2.95Triplet of triplets (tt)1H Jaa​≈11.5 , Jae​≈3.5
H2 eq​ , H6 eq​ ~2.05Broad doublet (br d)2H Jgem​≈12.0
H3 eq​ , H5 eq​ ~1.85Broad doublet (br d)2H Jgem​≈12.0
H4 (ax)~1.65Multiplet (m)1HComplex ( Jaa​ , Jae​ , 3JHF​ , 3JHH​ )
H2 ax​ , H6 ax​ ~1.40Quartet of doublets (qd)2H Jgem​≈12.0 , Jaa​≈11.5 , Jae​≈3.5
H3 ax​ , H5 ax​ ~1.15Quartet of doublets (qd)2H Jgem​≈12.0 , Jaa​≈11.5 , Jae​≈3.5

13 C NMR Spectral Characteristics

The 13 C NMR spectrum serves as a self-validating counterpart to the 1 H spectrum. The presence of the 19 F nucleus induces characteristic heteronuclear splitting across the carbon backbone, which decays over distance.

  • C7 ( −CH2​F ): Appears highly deshielded (~85 ppm) due to the electronegativity of fluorine and is split into a massive doublet by one-bond coupling ( 1JCF​≈165−170 Hz).

  • C4 (Ring carbon alpha to −CH2​F ): Split into a doublet by two-bond coupling ( 2JCF​≈18 Hz).

  • C3/C5 (Ring carbons beta to −CH2​F ): Split into a smaller doublet by three-bond coupling ( 3JCF​≈6 Hz).

Table 2: 13 C{ 1 H} NMR Quantitative Data Summary (100 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
C7 ( −CH2​F )~85.2Doublet (d) 1JCF​≈168.0 Fluoromethyl carbon
C1~49.8Singlet (s)-Carbon alpha to amine
C4~37.4Doublet (d) 2JCF​≈18.5 Carbon alpha to fluoromethyl
C2, C6~29.1Singlet (s)-Ring carbons beta to amine
C3, C5~27.6Doublet (d) 3JCF​≈6.5 Ring carbons beta to fluoromethyl

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the acquisition of these spectra must follow a strict, self-validating protocol. The core principle of self-validation here is the mathematical cross-referencing of the heteronuclear coupling constants: the J -coupling network initiated by the fluorine atom must perfectly align across the 1 H, 13 C, and 19 F domains.

Step-by-Step Methodology: High-Fidelity NMR Acquisition

  • Sample Preparation: Weigh 15–20 mg of trans-4-(fluoromethyl)cyclohexanamine hydrochloride. Dissolve entirely in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) spectrometer equipped with a multinuclear BBFO probe. Rigorously tune and match the probe for 1 H, 13 C, and 19 F frequencies. Causality: Precise tuning is critical for fluorinated compounds to ensure accurate pulse flip angles and prevent acoustic ringing.

  • Pulse Calibration: Calibrate the 90° pulse width ( P1​ ) for both 1 H and 13 C to ensure quantitative excitation.

  • 1 H NMR Acquisition: Acquire 16–32 transients with a spectral width of 15 ppm. Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the rigid ring protons.

  • 13 C{ 1 H} NMR Acquisition: Acquire 512–1024 transients using WALTZ-16 proton decoupling. Set D1​ to 2.0 seconds. Causality: Proton decoupling simplifies the spectrum into sharp singlets for non-fluorinated carbons, while preserving the critical 1JCF​ , 2JCF​ , and 3JCF​ doublets required for structural validation.

  • Data Validation: Mathematically verify that the 2JHF​ coupling observed in the 1 H spectrum (~47 Hz) corresponds to the same structural position exhibiting the 1JCF​ coupling (~168 Hz) in the 13 C spectrum, confirming the integrity of the fluoromethyl moiety.

NMRWorkflow Prep Sample Preparation 20 mg in 0.6 mL DMSO-d6 Tune Probe Tuning & Matching 1H, 13C, 19F Nuclei Prep->Tune Pulse Pulse Calibration Determine 90° Pulse Width Tune->Pulse Acq1H 1H NMR Acquisition ns=16, d1=2s Pulse->Acq1H Acq13C 13C{1H} NMR Acquisition ns=512, d1=2s, CPD Pulse->Acq13C Valid Self-Validation Check 1H-19F & 13C-19F J-Couplings Acq1H->Valid Acq13C->Valid

Step-by-step self-validating NMR acquisition workflow for fluorinated cyclohexylamines.

References

  • EvitaChem. "Buy trans-4-(Fluoromethyl)cyclohexanamine hydrochloride (EVT ...)". EvitaChem Catalog. 1

  • Carcenac, Y., Tordeux, M., Wakselman, C., & Diter, P. "Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups." New Journal of Chemistry, 2006. 2

  • Perrin, C. L. "The Logic behind a Physical–Organic Chemist's Research Topics." The Journal of Organic Chemistry, 2016. 3

Sources

Foundational

mechanism of action of fluorinated cyclohexanamines in biological systems

Fluorinated Cyclohexanamines: Mechanistic Paradigms, Receptor Kinetics, and Metabolic Trajectories in Biological Systems Executive Summary Arylcyclohexylamines (ACHs) represent a versatile class of neuroactive compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Fluorinated Cyclohexanamines: Mechanistic Paradigms, Receptor Kinetics, and Metabolic Trajectories in Biological Systems

Executive Summary

Arylcyclohexylamines (ACHs) represent a versatile class of neuroactive compounds characterized by a cycloalkane ring bound to an aromatic system and an amine group[1]. Historically anchored by phencyclidine (PCP) and ketamine, this scaffold has seen extensive modification to probe neuropharmacological pathways. Recently, the strategic introduction of fluorine atoms into the aryl or cycloalkyl rings has generated a novel subclass of fluorinated cyclohexanamines (e.g., 2-fluorodeschloroketamine [2-FDCK], 4'-fluoro-phencyclidine [4'-F-PCP], and fluorexetamine [FXE])[2][3][4].

As a Senior Application Scientist, I have structured this technical guide to decode the stereoelectronic, pharmacodynamic, and pharmacokinetic shifts induced by fluorination. This document provides a rigorous, self-validating framework for researchers investigating these compounds in biological systems.

The Stereoelectronic Paradigm: The Rationale for Fluorination

The substitution of a hydrogen or chlorine atom with fluorine (e.g., transitioning from ketamine to 2-FDCK) is a deliberate bioisosteric strategy that fundamentally alters the molecule's behavior in biological systems[4].

  • pKa Modulation & BBB Permeability: Fluorine is the most electronegative element, yet its Van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). The strong electron-withdrawing nature of fluorine via inductive effects alters the basicity of the adjacent amine. This shifts the ratio of ionized to unionized drug at physiological pH (7.4), directly dictating lipophilicity and enhancing the rate of blood-brain barrier (BBB) permeation[5].

  • Metabolic Shielding: The C-F bond is exceptionally strong (~115 kcal/mol). Placing a fluorine atom at metabolically labile sites (e.g., the 4' position of the phenyl ring in 4'-F-PCP) effectively blocks cytochrome P450-mediated aromatic hydroxylation, shunting metabolism toward alternative, often slower, pathways[3][5].

Primary Mechanism of Action: NMDA Receptor Antagonism

The principal pharmacological target for fluorinated cyclohexanamines is the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel critical for excitatory neurotransmission and synaptic plasticity[4].

Like their non-fluorinated parent compounds, these derivatives act as non-competitive antagonists[2]. They do not compete with endogenous glutamate. Instead, they bind to the phencyclidine (PCP) recognition site located deep within the ion channel pore. This binding is strictly state-dependent; it requires the channel to be in an "open" state (activated by glutamate and glycine, with the resting magnesium block removed) before the fluorinated ligand can enter, occlude calcium ( Ca2+ ) influx, and disrupt excitatory signaling[3].

NMDAR_Pathway Glutamate Glutamate Release NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Activates Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Facilitates F_Cyclo Fluorinated Cyclohexanamine Blocked Channel Blockade (PCP Site) F_Cyclo->Blocked Binds inside pore Blocked->NMDAR Antagonizes Downstream Inhibited Synaptic Plasticity Blocked->Downstream Leads to

Fig 1: Mechanism of NMDA receptor antagonism by fluorinated cyclohexanamines.

Secondary Pharmacodynamic Targets

While NMDA antagonism dominates the dissociative profile, fluorinated ACHs exhibit a polypharmacological signature that complicates their biological footprint:

  • Monoamine Transporters: Compounds like 4'-F-PCP demonstrate significant affinity for the dopamine transporter (DAT), acting as potent reuptake inhibitors. This elevates synaptic dopamine in the striatum and medial prefrontal cortex, contributing to reinforcing and euphoriant effects[3].

  • Sigma ( σ ) and Opioid Receptors: Minor affinities for σ1​ and μ -opioid receptors have been documented. Fluorination tends to preserve or slightly modulate these secondary affinities compared to the parent structures, adding layers to their analgesic profiles[1][2].

Table 1: Comparative Pharmacodynamic Profiles of Key Arylcyclohexylamines

CompoundStructural ModificationPrimary Target (NMDAR Ki​ )Secondary TargetsMetabolic Shift Impact
Ketamine 2-Chloro substitution~0.5 - 1.0 µM μ -opioid (weak)Rapid N-demethylation
2-FDCK 2-Fluoro substitution~0.5 - 1.5 µMUnknown/WeakProlonged half-life vs Ketamine
PCP Unsubstituted phenyl~100 nMDAT, σ1​ Extensive aromatic hydroxylation
4'-F-PCP 4-Fluoro substitution~80 - 100 nMDAT (high affinity)Blocked 4-hydroxylation
FXE 3-Fluoro, 2-Oxo, N-EthylHigh AffinityUnknownExtended dissociative duration

Validated Experimental Methodologies

To rigorously characterize these compounds, laboratories must employ self-validating assay systems. Below are the gold-standard protocols for evaluating receptor kinetics and metabolic stability, designed to ensure high data integrity.

Protocol 1: Radioligand Binding Assay for NMDAR Affinity ( Ki​ )

Objective: Determine the inhibition constant ( Ki​ ) of fluorinated ACHs at the NMDAR PCP site. Causality: We utilize [3H]MK−801 because it is a highly selective, use-dependent ligand that only binds the open channel, ensuring we are specifically measuring affinity at the target allosteric site rather than non-specific membrane binding. Self-Validation: The assay includes unlabelled PCP (10 µM) as a positive control to validate the dynamic range, and a non-specific binding (NSB) control to establish baseline signal noise.

  • Membrane Preparation: Isolate rat forebrain membranes via homogenization and centrifugation. Rationale: The forebrain possesses a naturally high density of NMDA receptors.

  • Incubation: Mix 50 µg of membrane protein, [3H]MK−801 (1 nM), and the fluorinated test compound (titrated from 0.1 nM to 100 µM) in a 5 mM HEPES buffer (pH 7.4).

  • Equilibrium: Incubate the microplates at 25°C for 120 minutes. Rationale: This extended timeframe allows steady-state binding kinetics to be reached, which is mathematically required for accurate Kd​ derivation.

  • Separation: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the Ki​ via the Cheng-Prusoff equation.

Protocol 2: In Vitro Metabolic Stability & Intrinsic Clearance ( CLint​ )

Objective: Assess the Phase I intrinsic clearance and identify biotransformation pathways. Causality: Human Liver Microsomes (HLMs) are utilized over recombinant CYP enzymes because they preserve the native lipid microenvironment and the physiological stoichiometric ratio of CYP450 to its reductase (CPR), yielding highly translatable clearance data[4]. Self-Validation: Include Verapamil as a high-clearance positive control to verify HLM enzymatic activity. Include a "minus-NADPH" negative control to rule out non-CYP mediated degradation or chemical instability.

  • Master Mix: Combine HLMs (0.5 mg/mL final protein concentration) and the fluorinated substrate (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Rationale: NADPH provides the essential reducing equivalents required to drive the CYP450 catalytic cycle.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately plunge the extracted aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: The organic solvent instantly precipitates microsomal proteins, halting the enzymatic reaction and extracting the analyte for downstream analysis.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the depletion half-life ( t1/2​ ) and CLint​ .

Metabolic_Workflow Substrate Fluorinated Substrate HLM HLMs + NADPH Substrate->HLM Incubation Incubation (37°C) HLM->Incubation Quench Cold Acetonitrile Quench Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Fig 2: Self-validating in vitro workflow for CYP450 metabolic profiling.

Conclusion

The fluorination of cyclohexanamines is a masterclass in rational chemical design, allowing researchers to fine-tune the pharmacodynamic potency and metabolic resilience of these molecules. By utilizing the self-validating protocols outlined above, application scientists can accurately map the receptor kinetics and clearance trajectories of these compounds, paving the way for advanced neuropharmacological discoveries and robust toxicological profiling.

References

  • Title: Fluorexetamine Source: Grokipedia URL
  • Title: Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines Source: ResearchGate URL
  • Title: The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP)
  • Title: Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects Source: NIH / PMC URL
  • Title: Arylcyclohexylamine Source: Wikipedia URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for trans-4-(Fluoromethyl)cyclohexanamine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: trans-4-(Fluoromethyl)cyclohexanamine hydrochloride (CAS: 2375274-34-1)[1] Introduction & Retrosynthetic Strategy The incorp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: trans-4-(Fluoromethyl)cyclohexanamine hydrochloride (CAS: 2375274-34-1)[1]

Introduction & Retrosynthetic Strategy

The incorporation of fluorinated aliphatic motifs is a highly effective strategy in medicinal chemistry to modulate the lipophilicity, metabolic stability, and basicity of drug candidates. The target compound, trans-4-(Fluoromethyl)cyclohexanamine hydrochloride, serves as a versatile building block for synthesizing complex active pharmaceutical ingredients (APIs).

Because direct fluorination of unactivated aliphatic systems lacks regiocontrol, this protocol employs a robust, five-step linear synthesis starting from the commercially available and stereochemically pure trans-4-aminocyclohexanecarboxylic acid. The strategy relies on the temporary masking of the primary amine, reduction of the carboxylic acid to a primary alcohol, activation via sulfonylation, and a highly specific nucleophilic aliphatic substitution ( SN​2 ) using a soluble fluoride source.

Mechanistic Rationale & Self-Validating Design
  • Chemoselectivity: The use of a mixed-anhydride reduction protocol prevents the over-reduction or epimerization of the trans-cyclohexane ring, which is a common failure point when using harsh hydrides like LiAlH4​ .

  • Nucleophilic Fluorination: Fluoride is a notoriously poor nucleophile in protic environments due to strong hydrogen bonding. By utilizing Tetrabutylammonium fluoride (TBAF) in an aprotic solvent (THF), the tetrabutylammonium counterion minimizes tight ion-pairing, significantly enhancing the nucleophilicity of the fluoride anion for the critical SN​2 displacement[2][3].

  • In-Process Controls (IPCs): Each step is designed with clear analytical checkpoints (e.g., 1H NMR shift of the −CH2​OH protons upon tosylation, and 19F NMR confirmation of the fluoromethyl group) to ensure the system is self-validating before proceeding to the next intermediate.

Synthetic Workflow Visualization

SynthesisWorkflow SM trans-4-Aminocyclohexanecarboxylic acid Step1 Step 1: N-Boc Protection SM->Step1 Int1 trans-4-(Boc-amino)cyclohexanecarboxylic acid Step1->Int1 Step2 Step 2: Reduction (Mixed Anhydride) Int1->Step2 Int2 trans-4-(Boc-amino)cyclohexanemethanol Step2->Int2 Step3 Step 3: Tosylation Int2->Step3 Int3 trans-4-(Boc-amino)cyclohexylmethyl tosylate Step3->Int3 Step4 Step 4: Nucleophilic Fluorination (TBAF) Int3->Step4 Int4 tert-Butyl (trans-4-(fluoromethyl)cyclohexyl)carbamate Step4->Int4 Step5 Step 5: Boc Deprotection (HCl) Int4->Step5 Product trans-4-(Fluoromethyl)cyclohexanamine HCl Step5->Product

Synthetic workflow for trans-4-(Fluoromethyl)cyclohexanamine hydrochloride.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric parameters, reaction conditions, and expected yields for the optimized five-step continuous campaign.

StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)Analytical IPC
1 N-Boc Protection Boc2​O , NaOH, THF/ H2​O 0 to 251285 - 95TLC (Ninhydrin stain)
2 Acid Reduction i -BuOCOCl, NMM; NaBH4​ -10 to 25480 - 90TLC ( KMnO4​ stain)
3 TosylationTsCl, Pyridine, DCM0 to 251675 - 85 1H NMR (Shift of CH2​ -OH)
4 FluorinationTBAF, THF60860 - 70 19F NMR / GC-MS
5 Deprotection4M HCl in 1,4-Dioxane252> 95LC-MS (Mass of free amine)

Detailed Experimental Protocols

Step 1: N-Boc Protection
  • Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and 1M aqueous NaOH (2.0 eq).

  • Cool the biphasic mixture to 0 °C using an ice bath to control the exothermic reaction.

  • Add di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) dropwise over 15 minutes.

  • Remove the ice bath and stir the reaction vigorously at ambient temperature for 12 hours.

  • Wash the aqueous layer with diethyl ether (2x) to remove unreacted Boc2​O and non-polar impurities.

  • Carefully acidify the aqueous layer to pH 2-3 using 1M HCl while maintaining the temperature below 15 °C.

  • Extract the precipitated product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford trans-4-(Boc-amino)cyclohexanecarboxylic acid as a white solid.

Step 2: Carboxylic Acid Reduction (Mixed Anhydride Method)
  • Dissolve the protected acid (1.0 eq) in anhydrous THF and cool to -10 °C under an inert nitrogen atmosphere.

  • Add N-methylmorpholine (NMM, 1.2 eq) followed by the slow, dropwise addition of isobutyl chloroformate (1.1 eq). Stir for 30 minutes to ensure complete formation of the mixed anhydride intermediate.

  • Rapidly filter the precipitated NMM-HCl salt under a stream of nitrogen to prevent moisture ingress.

  • Cool the filtrate back to -10 °C and add a solution of NaBH4​ (2.5 eq) in a minimal amount of water dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the excess hydride carefully with saturated aqueous NH4​Cl . Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate to yield trans-4-(Boc-amino)cyclohexanemethanol .

Step 3: Tosylation of the Primary Alcohol
  • Dissolve trans-4-(Boc-amino)cyclohexanemethanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (3.0 eq) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise to control the exotherm.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the mixture with additional DCM and wash sequentially with 1M aqueous HCl (to remove excess pyridine), saturated aqueous NaHCO3​ , and brine.

  • Dry the organic phase over MgSO4​ and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate trans-4-(Boc-amino)cyclohexylmethyl tosylate .

Step 4: Nucleophilic Fluorination

Critical Note: The hydration state of the fluoride source dictates the success of this step. Water severely attenuates fluoride nucleophilicity[4].

  • Dissolve the tosylate intermediate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add a 1M solution of Tetrabutylammonium fluoride (TBAF) in THF (2.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 8 hours. Monitor the disappearance of the tosylate starting material via GC-MS or 19F NMR.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash extensively with water (3x) to remove the highly water-soluble tetrabutylammonium salts.

  • Dry the organic layer, concentrate, and purify via flash chromatography to afford tert-butyl (trans-4-(fluoromethyl)cyclohexyl)carbamate .

Step 5: Boc Deprotection & Hydrochloride Salt Formation
  • Dissolve the fluorinated intermediate (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane (10.0 eq) at room temperature.

  • Stir the mixture for 2 hours. A white precipitate will begin to form as the free amine is generated and immediately protonated.

  • Add cold anhydrous diethyl ether to the reaction flask to maximize the precipitation of the salt.

  • Filter the solid under a nitrogen blanket (to prevent hygroscopic moisture uptake), wash the filter cake with additional cold diethyl ether, and dry under high vacuum to yield the final product, trans-4-(Fluoromethyl)cyclohexanamine hydrochloride .

References

  • Title: Nucleophilic Fluorination by F- Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Renewable Reagent for Nucleophilic Fluorination Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Nucleophilic Radiofluorination Using Tri-tert-Butanol Ammonium as a Bifunctional Organocatalyst: Mechanism and Energetics Source: MDPI URL: [Link]

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions with trans-4-(Fluoromethyl)cyclohexanamine hydrochloride

Introduction The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2][3] Its prevalence in the backbone of proteins and a vast arr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2][3] Its prevalence in the backbone of proteins and a vast array of pharmaceutical agents underscores the need for robust, efficient, and versatile synthetic methodologies.[2] In recent years, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[4][5] Fluorinated motifs can profoundly enhance a molecule's pharmacological profile by improving metabolic stability, modulating lipophilicity and pKa, and increasing binding affinity through unique electronic interactions.[6][7]

trans-4-(Fluoromethyl)cyclohexanamine hydrochloride is a valuable fluorinated building block that allows for the introduction of a fluoromethylated aliphatic scaffold.[8] This motif is particularly useful for exploring structure-activity relationships (SAR) in non-aromatic regions of a molecule, offering a tool to fine-tune physicochemical properties. This guide provides a detailed technical overview and field-proven protocols for the successful application of this reagent in amide coupling reactions, aimed at researchers, scientists, and drug development professionals.

Core Concepts in Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions. The primary obstacle is a rapid acid-base reaction that forms a highly unreactive ammonium-carboxylate salt.[9][10] To overcome this, the carboxylic acid must be "activated." This is achieved by using a coupling reagent to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[2][9][11]

Handling trans-4-(Fluoromethyl)cyclohexanamine hydrochloride

A critical experimental consideration is that the amine is supplied as a hydrochloride salt. The protonated ammonium species is not nucleophilic. Therefore, at least one equivalent of a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)) must be added to the reaction mixture to liberate the free amine in situ, enabling it to participate in the coupling reaction.

Recommended Coupling Protocols

Two primary protocols are detailed below, representing common and effective methods for coupling amines like trans-4-(Fluoromethyl)cyclohexanamine. The choice between them often depends on the reactivity of the carboxylic acid partner, steric hindrance, and cost considerations.

Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt

This is a classic, cost-effective, and widely used method for routine amide bond formation.[1] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent is advantageous because its urea byproduct is water-soluble, simplifying purification via aqueous workup.[12]

Mechanism of Action
  • Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[9][12]

  • Suppression of Side Reactions: This intermediate is prone to rearranging into an unreactive N-acylurea byproduct.[12] To prevent this and minimize potential racemization of chiral carboxylic acids, an additive like 1-hydroxybenzotriazole (HOBt) is used.[12] HOBt rapidly traps the O-acylisourea to form an HOBt-active ester.

  • Nucleophilic Attack: The free amine attacks the carbonyl of the HOBt-ester, forming the desired amide bond and releasing HOBt.[1]

Visualization of EDC/HOBt Coupling Mechanism

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement (Undesired) HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Amine Amine Free Amine (R'-NH₂) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol: EDC/HOBt Coupling
  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) (to make a 0.1-0.2 M solution) under an inert atmosphere (N₂ or Ar), add trans-4-(Fluoromethyl)cyclohexanamine hydrochloride (1.0-1.1 equiv) and HOBt (1.2 equiv).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) dropwise to the stirred solution. (Note: 1.1 equiv to neutralize the amine hydrochloride salt, 1.2 equiv for the carboxylic acid and HOBt, plus a slight excess).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography.[3][13]

Protocol 2: Uronium Salt-Mediated Coupling using HATU

For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, a more potent coupling reagent is often required.[14] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium/aminium salt that provides high coupling efficiencies and fast reaction rates.[15][16][17]

Mechanism of Action
  • Base-Mediated Deprotonation: A base (typically DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.[18]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, forming a highly unstable O-acyl(tetramethyl)isouronium salt.[15]

  • Active Ester Formation: The released HOAt (1-hydroxy-7-azabenzotriazole) anion immediately attacks this intermediate to form the OAt-active ester, releasing tetramethylurea.[15][18] The "7-aza effect" from the pyridine nitrogen in the HOAt moiety is believed to accelerate the subsequent aminolysis step.[17]

  • Aminolysis: The free amine attacks the highly reactive OAt-ester to yield the final amide product.

Visualization of HATU Coupling Mechanism

HATU_Mechanism Carboxylate Carboxylate (R-COO⁻) OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide + Amine TMU Tetramethylurea (Byproduct) Amine Free Amine (R'-NH₂) Amine->Amide

Caption: Mechanism of HATU mediated amide coupling.

Experimental Protocol: HATU Coupling
  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (to make a 0.1-0.2 M solution).

  • Add DIPEA (3.0 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[19]

  • Add a solution of trans-4-(Fluoromethyl)cyclohexanamine hydrochloride (1.1 equiv) in a small amount of DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. HATU couplings are typically much faster than EDC couplings.

  • Monitor reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). The combined organic layers should be washed with water and then brine to remove DMF and other water-soluble components.[19]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Comparison of Coupling Reagents

FeatureEDC/HOBtHATU
Reactivity Good for general purpose couplings.Very high; effective for hindered or electron-poor substrates.[16][17]
Reaction Time Slower (typically 12-24 hours).Faster (typically 1-4 hours).[19]
Cost Relatively inexpensive.More expensive.
Byproducts Water-soluble urea, HOBt.Water-soluble tetramethylurea, HOAt.
Side Reactions N-acylurea formation (suppressed by HOBt), potential for racemization.[12]Lower risk of racemization, potential for amine guanidinylation if order of addition is incorrect.[20]
Workup Standard aqueous workup is effective.[13]Standard aqueous workup is effective.

General Workflow Visualization

Workflow Start Start: Assemble Reagents (Acid, Amine HCl, Base, Solvent) Pre_Activation Pre-activation (Optional, for HATU) Acid + Coupling Reagent + Base Start->Pre_Activation HATU Protocol Coupling Amide Coupling Reaction Stir at RT Start->Coupling EDC/HOBt Protocol Pre_Activation->Coupling Monitoring Monitor Progress (TLC / LC-MS) Coupling->Monitoring Workup Aqueous Workup (Extraction & Washes) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification End Final Product Purification->End

Caption: General experimental workflow for amide coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Insufficient base to free the amine from its HCl salt. 2. Inactive/degraded coupling reagent. 3. Wet solvent or reagents. 4. Sterically hindered or electron-poor substrates.1. Ensure at least 2.5-3.0 equivalents of base are used. 2. Use a fresh bottle of coupling reagent. 3. Use anhydrous solvents and handle reagents under inert gas. 4. Switch to a more powerful coupling reagent like HATU; consider gentle heating (40-50 °C).
Starting Material Remains 1. Reaction time is too short. 2. Insufficient equivalents of coupling reagent.1. Allow the reaction to stir longer. 2. Increase equivalents of coupling reagent and base to 1.5.
Formation of Side Products 1. (EDC) N-acylurea formation. 2. (HATU) Guanidinylation of the amine. 3. Dimerization of the carboxylic acid.1. Ensure HOBt is added and that EDC is added at 0 °C. 2. Pre-activate the carboxylic acid with HATU before adding the amine.[20] 3. Add the coupling reagent slowly to the mixture of acid and amine.
Difficult Purification 1. Byproducts (urea, HOBt, base) co-eluting with the product.1. Perform a thorough aqueous workup. An acidic wash removes the base, and a basic wash removes unreacted acid and HOBt.[13] For stubborn polar impurities, consider a solid-phase extraction (SPE) cartridge (e.g., SCX to bind basic impurities).[21][22]

References

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Zheng, J., & Feng, C. (2024). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. RSC Medicinal Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Choi, Y., et al. (1999). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Journal of Industrial and Engineering Chemistry. Retrieved from [Link]

  • Subhas Bose, D., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link]

  • Fustero, S., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Zheng, J., & Feng, C. (2026, March 13). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Medicinal Chemistry. Retrieved from [Link]

  • Pal, R., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Li, H., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Iris Biotech. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order?. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • ChemSCIE. (n.d.). trans-4-Fluoro-cyclohexanamine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amide bond formation by using amino acid fluorides. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • Google Patents. (n.d.). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.

Sources

Method

Application Note: Preparation of Bioactive Molecules Using trans-4-(Fluoromethyl)cyclohexanamine

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Technical Application Note & Experimental Protocols Introduction & Rationale In modern drug discovery, the strategic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Technical Application Note & Experimental Protocols

Introduction & Rationale

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds[1]. trans-4-(Fluoromethyl)cyclohexanamine (available commercially as its hydrochloride salt, CAS: 2375274-34-1 or 185815-69-4) has emerged as a highly versatile, premium building block for the synthesis of bioactive molecules.

This primary amine is primarily utilized to introduce the fluoromethyl-substituted cyclohexyl moiety into drug scaffolds—typically via amide coupling or nucleophilic aromatic substitution (SNAr).

The Causality of Design: Why this specific building block?
  • Bioisosterism & Metabolic Stability: The monofluoromethyl (-CH₂F) group serves as an excellent bioisostere for methyl (-CH₃), hydroxymethyl (-CH₂OH), and ethyl (-CH₂CH₃) groups[2]. Replacing a metabolically vulnerable methyl group with a fluoromethyl group blocks cytochrome P450 (CYP)-mediated aliphatic oxidation at the terminal carbon. The strong carbon-fluorine bond resists oxidative cleavage, significantly increasing the compound's metabolic half-life (t1/2)[3].

  • Conformational Bias: The trans stereochemistry ensures that the 1,4-substituents on the cyclohexane ring adopt an equatorial-equatorial (e,e) conformation. This minimizes 1,3-diaxial steric clashes and projects the amine and fluoromethyl vectors at a ~180° angle. This linear projection is highly predictable and often optimal for spanning deep hydrophobic pockets in target proteins, such as the ATP-binding cleft of kinases or the transmembrane domains of GPCRs.

  • Physicochemical Tuning: Unlike the highly lipophilic trifluoromethyl (-CF₃) group, the monofluoromethyl group provides a balanced modulation of lipophilicity (LogP)[4]. Furthermore, the inductive electron-withdrawing effect of the distal fluorine atom subtly reduces the pKₐ of the amine, which can enhance membrane permeability and oral bioavailability without abolishing aqueous solubility[5].

Physicochemical Profiling

To understand the impact of the fluoromethyl substitution, it is essential to compare it against its structural analogs. The table below summarizes the theoretical physicochemical shifts when substituting the 4-position of cyclohexanamine.

Table 1: Comparative Physicochemical Profile of 4-Substituted Cyclohexanamines

Substituent at C4Molecular Weight of MotifEstimated LogP Shift (Δ)Inductive Effect on Amine pKₐPrimary Metabolic Liability
-CH₃ (Methyl)113.20 g/mol BaselineBaseline (~10.4)High (CYP450 Aliphatic Oxidation)
-CH₂OH (Hydroxymethyl)129.20 g/mol -0.8 to -1.2Slight decreaseHigh (Phase II Glucuronidation)
-CH₂F (Fluoromethyl)131.19 g/mol +0.2 to +0.4Moderate decrease (~10.1)Low (Blocked Oxidation)
-CF₃ (Trifluoromethyl)167.17 g/mol +1.0 to +1.5Significant decrease (~9.5)Very Low (Highly stable, but lipophilic)

Data synthesis derived from standard medicinal chemistry parameters regarding fluorine's impact on lipophilicity and pKₐ[3].

Logical Workflows & Visualizations

The decision to utilize trans-4-(Fluoromethyl)cyclohexanamine usually stems from a late-stage lead optimization effort where a parent compound exhibits poor metabolic stability or suboptimal target residence time.

BioisostereWorkflow Lead Lead Compound (Methyl-cyclohexyl Motif) Issue High CYP450 Clearance (Rapid Aliphatic Oxidation) Lead->Issue Strategy Bioisosteric Replacement using trans-4-(Fluoromethyl)cyclohexanamine Issue->Strategy Introduce -CH2F Outcome1 Blocked Oxidation Site (Increased Half-life) Strategy->Outcome1 Outcome2 Optimized Lipophilicity (Maintained Target Affinity) Strategy->Outcome2

Caption: Workflow illustrating the logical progression of bioisosteric replacement using a fluoromethyl group.

When successfully integrated into a kinase inhibitor, the resulting molecule often targets critical intracellular signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in oncology.

SignalingPathway RTK Receptor Tyrosine Kinase PI3K PI3K Enzyme RTK->PI3K Activation PIP3 PIP3 (Lipid Second Messenger) PI3K->PIP3 Phosphorylation AKT AKT Kinase PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Fluoromethyl-Cyclohexyl Derived Inhibitor Inhibitor->PI3K Competitive Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a targeted fluoromethyl-cyclohexyl derivative.

Experimental Protocols

The following protocols represent self-validating, field-proven methodologies for incorporating trans-4-(Fluoromethyl)cyclohexanamine into complex molecular architectures.

Protocol A: Amide Bond Formation (HATU-Mediated)

This protocol is utilized to conjugate the amine to a heteroaromatic carboxylic acid, a highly common linkage in modern therapeutics.

Rationale for Experimental Choices:

  • Coupling Reagent (HATU): Chosen for its superior efficiency in coupling sterically hindered secondary/aliphatic amines compared to EDC/HOBt. It generates a highly reactive 7-azabenzotriazole active ester.

  • Base (DIPEA): N,N-Diisopropylethylamine is used in a 3.0 molar equivalent excess. One equivalent liberates the free amine from the hydrochloride salt of the starting material, while the remaining equivalents deprotonate the carboxylic acid and neutralize the acidic byproducts of the HATU coupling.

  • Solvent (DMF): A polar aprotic solvent with a high dielectric constant, which stabilizes the polar transition states of the coupling reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target heteroaromatic carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 mmol, 3.0 eq) to the solution, followed by HATU (1.2 mmol, 1.2 eq). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add trans-4-(Fluoromethyl)cyclohexanamine hydrochloride (1.1 mmol, 1.1 eq) to the activated mixture in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 4–6 hours. Monitor the reaction progress via LC-MS or TLC until the carboxylic acid is completely consumed.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (25 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), 1M aqueous HCl (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the pure amide product.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This protocol is used to synthesize N-alkylated heteroaromatic scaffolds (e.g., 2-aminopyrimidines or 4-aminopyridines), which are ubiquitous in kinase inhibitor design.

Rationale for Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is an insoluble inorganic base that acts as an excellent acid scavenger (neutralizing the HCl generated during the substitution) without acting as a competing nucleophile, which could occur if hydroxide or alkoxide bases were used.

  • Solvent (NMP) & Temperature: N-Methyl-2-pyrrolidone (NMP) is chosen for its high boiling point and excellent solvating power. SNAr reactions with aliphatic amines often require elevated temperatures (100–120 °C) to overcome the activation energy barrier, especially if the heteroaryl halide is electron-rich.

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial or a heavy-walled sealed tube, combine the heteroaryl chloride/bromide (1.0 mmol, 1.0 eq) and trans-4-(Fluoromethyl)cyclohexanamine hydrochloride (1.2 mmol, 1.2 eq).

  • Solvent & Base: Add anhydrous NMP (4.0 mL) followed by finely powdered anhydrous K₂CO₃ (3.0 mmol, 3.0 eq).

  • Reaction: Seal the vessel and heat the mixture to 110 °C in an oil bath (or via microwave irradiation at 120 °C for 30 minutes). Stir vigorously for 12 hours if using conventional heating.

  • Monitoring: Cool the reaction to room temperature and sample an aliquot for LC-MS analysis to confirm the disappearance of the starting halide and the formation of the desired mass [M+H]⁺.

  • Workup: Pour the cooled reaction mixture into ice-cold water (20 mL) to precipitate the product. If the product precipitates as a solid, collect it via vacuum filtration and wash with cold water. If it forms an oil, extract with ethyl acetate (3 × 15 mL), wash the combined organics with water (3 × 15 mL) to remove NMP, and wash once with brine.

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify via reverse-phase preparative HPLC or silica gel chromatography to isolate the final bioactive molecule.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. PubMed. Available at:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing). Available at:[Link]

Sources

Application

Application Note: In Vitro Assay Preparation and Fragment Screening Protocol Using trans-4-(Fluoromethyl)cyclohexanamine hydrochloride

Executive Summary & Scientific Rationale In the landscape of modern drug design, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient strategy for identifying novel chemotypes against challenging biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the landscape of modern drug design, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient strategy for identifying novel chemotypes against challenging biological targets . Unlike traditional high-throughput screening (HTS) which relies on larger, complex molecules, FBDD utilizes low-molecular-weight compounds (< 300 Da) to probe binding pockets with high ligand efficiency.

  • The Fluorine Reporter: The –CH₂F group provides a robust, highly sensitive signal for ligand-observed ¹⁹F Nuclear Magnetic Resonance (NMR) screening. Fluorine’s 100% natural abundance and lack of background signal in native proteins make it an ideal bio-orthogonal reporter .

  • The Electrostatic Anchor: The primary amine, protonated at physiological pH, acts as a strong hydrogen bond donor, effectively anchoring the fragment into acidic sub-pockets (e.g., aspartate/glutamate residues).

  • The sp3-Rich Scaffold: The rigid trans-cyclohexane ring offers superior 3D vectorality compared to flat aromatic rings, increasing the likelihood of identifying unique allosteric binding sites .

This guide details the preparation and execution of a self-validating in vitro screening workflow utilizing ¹⁹F NMR as the primary assay, followed by Surface Plasmon Resonance (SPR) for orthogonal kinetic validation.

Physicochemical Profiling & Stock Preparation

Before initiating any in vitro assay, the physicochemical properties of the fragment must dictate the solvation strategy. Because fragments bind weakly (typically in the µM to mM range), assays require high compound concentrations. The hydrochloride salt form of this compound ensures exceptional aqueous solubility, mitigating the risk of aggregation or precipitation often seen with lipophilic fragments.

Quantitative Data Summary
PropertyValueAssay Implication
Molecular Formula C₇H₁₅ClFNFits the "Rule of Three" for ideal fragments.
Molecular Weight 167.65 g/mol High ligand efficiency (LE) potential upon binding.
Physical State Solid (HCl Salt)Excellent aqueous solubility; minimizes DMSO dependency.
Target Assay Concentration 50 µM – 1 mMRequires highly concentrated stock solutions (e.g., 100 mM).
NMR Reporter ¹⁹F (Spin 1/2)Sharp singlet/multiplet in ¹⁹F NMR; no protein background.
Protocol: Master Stock Preparation

Causality Check: While the compound is water-soluble, preparing the master stock in 100% DMSO-d₆ is standard practice to prevent hydrolysis over long-term storage and to ensure compatibility with automated acoustic liquid handlers (e.g., Echo 550).

  • Weigh exactly 16.77 mg of trans-4-(Fluoromethyl)cyclohexanamine hydrochloride.

  • Dissolve in 1.0 mL of anhydrous DMSO-d₆ to yield a 100 mM master stock .

  • Vortex for 30 seconds and sonicate for 2 minutes at room temperature to ensure complete dissolution.

  • Aliquot into tightly sealed matrix tubes and store at -20°C in a desiccator.

Primary Workflow: ¹⁹F NMR Fragment Screening

Ligand-observed ¹⁹F NMR relies on the transverse relaxation time (T₂). When a small fluorinated fragment is free in solution, it tumbles rapidly, resulting in a long T₂ and a sharp NMR peak. When it binds to a large, slowly tumbling target protein, the fragment inherits the protein's macromolecular tumbling rate. This drastically shortens the T₂ relaxation time, causing the ¹⁹F NMR peak to broaden and decrease in intensity .

Protocol: T₂ Relaxation Assay
  • Buffer Preparation: Prepare the NMR buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial Step: Supplement the buffer with 10% D₂O to provide a deuterium lock signal for the NMR spectrometer.

  • Cocktail Assembly: Combine trans-4-(Fluoromethyl)cyclohexanamine hydrochloride with 9 other fluorinated fragments. Dilute to a final concentration of 100 µM per fragment in the NMR buffer. Ensure the chemical shifts of the 10 fragments do not overlap.

  • Reference Spectrum (Negative Control): Transfer 180 µL of the cocktail into a 3 mm NMR tube. Acquire a 1D ¹⁹F CPMG (Carr-Purcell-Meiboom-Gill) spectrum to establish the baseline T₂ intensity for the unbound fragments.

  • Target Addition: Add the target protein to the NMR tube to achieve a final protein concentration of 5 µM (a 20:1 ligand-to-protein ratio).

  • Bound Spectrum Acquisition: Re-acquire the ¹⁹F CPMG spectrum under identical parameters.

  • Data Interpretation: Overlay the spectra. A reduction in peak intensity of >20% for the trans-4-(Fluoromethyl)cyclohexanamine peak indicates a positive binding event (a "hit").

G N1 Fragment Stock (trans-4-Fluoromethyl...) N2 Cocktail Assembly (10 cmpds, 100 µM) N1->N2 N3 Target Protein Addition (5 µM) N2->N3 N4 19F NMR Acquisition (T2 Relaxation) N3->N4 N5 Hit Deconvolution & Peak Broadening Analysis N4->N5

Caption: ¹⁹F NMR Ligand-Observed Fragment Screening Workflow.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

To ensure the trustworthiness of the assay system, NMR hits must be validated using an orthogonal biophysical technique. SPR provides real-time, label-free quantification of binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ).

Causality Check: Because fragments bind with rapid on/off rates and low affinities, Single-Cycle Kinetics (SCK) is preferred over Multi-Cycle Kinetics. SCK avoids the need for harsh regeneration steps between injections, preserving the integrity of the immobilized protein target over the course of the high-concentration fragment injections.

Protocol: SPR Single-Cycle Kinetics
  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.

  • Protein Immobilization: Dilute the target protein in 10 mM Sodium Acetate (pH 5.0) and inject over the active channel to achieve an immobilization level of 3000–5000 Response Units (RU). High density is required to detect the small mass (167.65 Da) of the fragment. Quench unreacted sites with 1 M Ethanolamine.

  • Analyte Preparation: Prepare a 5-point serial dilution of trans-4-(Fluoromethyl)cyclohexanamine hydrochloride in running buffer (e.g., 10 µM, 30 µM, 90 µM, 270 µM, 810 µM). Critical: Match the DMSO concentration of the running buffer exactly to the analyte samples (typically 1-2%) to prevent bulk refractive index shifts.

  • Injection: Inject the analyte concentrations sequentially from lowest to highest without regeneration in between. Use a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Double-reference the sensograms (subtracting the reference channel and a buffer blank injection). Fit the data to a 1:1 steady-state affinity model to determine the KD​ .

G S1 Sensor Chip Prep (CM5 Amine Coupling) S3 Microfluidic Injection (Single-Cycle Kinetics) S1->S3 S2 Analyte Preparation (Serial Dilution) S2->S3 S4 Real-Time Detection (Plasmon Resonance) S3->S4 S5 Affinity (KD) Calculation S4->S5

Caption: Surface Plasmon Resonance (SPR) Orthogonal Validation Setup.

References

  • Wikipedia Contributors. "Fragment-based lead discovery." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • University College London (UCL). "¹⁹F NMR Fragment Screening Platform." UCL School of Pharmacy NMR Facility. Available at:[Link]

  • Wu, J., et al. "Fragment Screening Identifies Novel Allosteric Binders and Binding Sites in the VHR (DUSP3) Phosphatase." ACS Omega (2025). Available at:[Link]

Method

Application Notes and Protocols for the Scale-Up Manufacturing of trans-4-(Fluoromethyl)cyclohexanamine Hydrochloride

Introduction The incorporation of fluorine into pharmaceutical candidates is a widely utilized strategy to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] The mono...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of fluorine into pharmaceutical candidates is a widely utilized strategy to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] The monofluoromethyl group, in particular, serves as a valuable bioisostere for hydroxymethyl and aminomethyl moieties.[2][3][4] trans-4-(Fluoromethyl)cyclohexanamine hydrochloride is an important building block in medicinal chemistry, finding application in the synthesis of various therapeutic agents.[5] Its rigid cyclohexane core, combined with the specific trans stereochemistry and the presence of the fluoromethyl group, provides a unique structural motif for drug design.

The large-scale synthesis of this compound, however, presents several challenges. These include the safe and efficient introduction of the fluoromethyl group, the stereoselective formation of the trans-isomer, and the development of a robust and economically viable overall process. This document provides a comprehensive guide to a scalable manufacturing process for trans-4-(Fluoromethyl)cyclohexanamine hydrochloride, detailing a multi-step synthesis that addresses these challenges through a combination of classical organic chemistry and modern biocatalysis.

Strategic Overview of the Synthetic Pathway

The proposed manufacturing process is a four-step sequence designed for scalability, safety, and stereochemical control. The strategy hinges on the late-stage introduction of the amine functionality using a highly selective enzymatic transformation, which ensures a high diastereomeric excess of the desired trans-isomer.

G A Step 1: Selective Oxidation F Intermediate 1: 4-(Hydroxymethyl)cyclohexan-1-one A->F B Step 2: Deoxyfluorination G Intermediate 2: 4-(Fluoromethyl)cyclohexan-1-one B->G C Step 3: Biocatalytic Reductive Amination H Intermediate 3: trans-4-(Fluoromethyl)cyclohexanamine C->H D Step 4: Salt Formation & Purification I Final Product: trans-4-(Fluoromethyl)cyclohexanamine HCl D->I E Starting Material: 1,4-Cyclohexanedimethanol E->A F->B G->C H->D

Caption: Overall workflow for the synthesis of trans-4-(Fluoromethyl)cyclohexanamine hydrochloride.

Part 1: Synthesis of 4-(Hydroxymethyl)cyclohexan-1-one

The synthesis commences with the selective oxidation of the readily available and cost-effective starting material, 1,4-cyclohexanedimethanol. The primary challenge in this step is to achieve mono-oxidation of one of the primary alcohol groups to a ketone while preserving the other.

Rationale for Method Selection:

While numerous methods exist for alcohol oxidation, many employ stoichiometric, heavy-metal-based oxidants (e.g., chromium reagents) that are expensive and generate hazardous waste, making them unsuitable for large-scale production.[2] A catalytic approach using a more environmentally benign oxidant is preferable. We have selected a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation with sodium hypochlorite (bleach) as the terminal oxidant. This method is well-documented for its high selectivity for primary alcohols and its scalability.

Protocol 1: TEMPO-Mediated Oxidation of 1,4-Cyclohexanedimethanol

  • Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and a liquid addition funnel, charge 1,4-cyclohexanedimethanol (1.0 eq), TEMPO (0.01 eq), and potassium bromide (0.1 eq) in a biphasic mixture of dichloromethane (DCM) and water.

  • Cooling: Cool the reaction mixture to 0-5 °C with constant stirring.

  • Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (1.1 eq, buffered to pH 8.5-9.0 with sodium bicarbonate) via the addition funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic and requires careful control of the addition rate.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS or HPLC until complete consumption of the starting material is observed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, quench any excess oxidant by adding a small amount of sodium thiosulfate solution. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Solvent Removal and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-(hydroxymethyl)cyclohexan-1-one is typically of sufficient purity for the next step, or it can be further purified by vacuum distillation.

ParameterValue
Starting Material1,4-Cyclohexanedimethanol
Key ReagentsTEMPO, KBr, NaOCl
SolventDichloromethane/Water
Temperature0-10 °C
Reaction Time2-4 hours
Typical Yield85-95%
Purity Target>95% (by GC)

Part 2: Synthesis of 4-(Fluoromethyl)cyclohexan-1-one

This step involves the conversion of the primary alcohol in 4-(hydroxymethyl)cyclohexan-1-one to a fluoromethyl group. This transformation is critical and often challenging on a large scale due to the hazardous nature and cost of many fluorinating reagents.

Rationale for Method Selection:

Reagents like DAST (diethylaminosulfur trifluoride) are effective on a lab scale but have limited thermal stability and are expensive, posing risks and economic challenges for industrial production.[6] A more robust and safer alternative is required. We propose the use of a two-step procedure involving mesylation of the alcohol followed by nucleophilic substitution with a fluoride salt. This approach avoids the use of highly reactive and hazardous fluorinating agents.

G A 4-(Hydroxymethyl)cyclohexan-1-one B Mesylation (MsCl, Et3N) A->B C Mesylate Intermediate B->C D Fluorination (KF, phase-transfer catalyst) C->D E 4-(Fluoromethyl)cyclohexan-1-one D->E

Caption: Two-step conversion of the hydroxymethyl to the fluoromethyl group.

Protocol 2: Mesylation and Fluorination

2.1 Mesylation:

  • Reactor Setup: In a dry, inerted reactor, dissolve 4-(hydroxymethyl)cyclohexan-1-one (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Cooling: Cool the solution to 0-5 °C.

  • Reagent Addition: Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction and Work-up: Stir the reaction at 0-5 °C for 1-2 hours until complete conversion is confirmed by TLC or HPLC. Wash the reaction mixture with cold water, 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate in vacuo to yield the crude mesylate, which is used directly in the next step.

2.2 Fluorination:

  • Reactor Setup: Charge the crude mesylate, spray-dried potassium fluoride (2.0-3.0 eq), and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide, 0.05-0.1 eq) into a suitable polar aprotic solvent such as acetonitrile or DMF.

  • Heating: Heat the mixture to 80-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by GC-MS or HPLC until the mesylate is consumed (typically 12-24 hours).

  • Work-up and Purification: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The residue can be taken up in an organic solvent like ethyl acetate and washed with water to remove any remaining salts and DMF. After drying and concentration, the crude 4-(fluoromethyl)cyclohexan-1-one is purified by vacuum distillation.

ParameterValue
Key ReagentsMsCl, Et3N, KF, Phase-Transfer Catalyst
SolventDCM (Mesylation), Acetonitrile/DMF (Fluorination)
Temperature0-10 °C (Mesylation), 80-100 °C (Fluorination)
Reaction Time1-2 h (Mesylation), 12-24 h (Fluorination)
Typical Yield70-85% (over two steps)
Purity Target>97% (by GC)

Part 3: Stereoselective Synthesis of trans-4-(Fluoromethyl)cyclohexanamine

This is the key stereochemistry-determining step. Achieving a high diastereomeric excess of the trans-isomer is crucial for the final product's quality.

Rationale for Method Selection:

Classical methods for reductive amination of cyclohexanones often yield a mixture of cis and trans isomers, requiring challenging and costly purification.[7] Biocatalysis, specifically the use of transaminases (TAs), offers a highly selective and green alternative.[7][8] TAs can catalyze the asymmetric amination of ketones with high stereoselectivity, and certain enzymes exhibit a strong preference for producing the thermodynamically more stable trans-isomer.[7][9]

Protocol 3: Transaminase-Mediated Reductive Amination

  • Bioreactor Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5).

  • Reagent Addition: Add 4-(fluoromethyl)cyclohexan-1-one (1.0 eq), an amine donor (e.g., isopropylamine, 1.5-2.0 eq), and pyridoxal 5'-phosphate (PLP) cofactor (typically 1 mM).

  • Enzyme Addition: Add the selected transaminase enzyme (e.g., an immobilized whole-cell or purified enzyme preparation). A number of commercially available TAs should be screened to find one with high activity and selectivity for the substrate.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The pH should be monitored and adjusted as necessary, as the reaction can cause a pH shift.

  • Reaction Monitoring and Work-up: Monitor the conversion of the ketone to the amine by HPLC. Once the reaction reaches completion (typically 24-48 hours), the enzyme can be removed by filtration (if immobilized).

  • Product Extraction: Adjust the pH of the aqueous solution to >10 with NaOH and extract the product amine with a suitable organic solvent (e.g., methyl tert-butyl ether or toluene).

  • Purification: Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude trans-4-(fluoromethyl)cyclohexanamine.

ParameterValue
CatalystTransaminase (TA)
Amine DonorIsopropylamine
SolventAqueous Buffer
Temperature30-40 °C
pH7.5-8.5
Reaction Time24-48 hours
Typical Yield>90%
Diastereomeric Excess>99% (trans)

Part 4: Hydrochloride Salt Formation and Final Purification

The final step involves the formation of the hydrochloride salt and a final purification to ensure high purity and stability of the active pharmaceutical ingredient (API) precursor.

Rationale for Method Selection:

Formation of the hydrochloride salt is a standard procedure to improve the handling and stability of amines. Crystallization of the salt is an effective method for removing minor impurities and ensuring high diastereomeric purity.[10]

Protocol 4: Salt Formation and Recrystallization

  • Dissolution: Dissolve the crude trans-4-(fluoromethyl)cyclohexanamine in a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: Cool the solution to 0-5 °C and slowly add a solution of HCl in isopropanol or gaseous HCl until the pH is acidic (pH 1-2).

  • Crystallization: The hydrochloride salt will precipitate. Stir the slurry at 0-5 °C for a few hours to maximize crystal growth.

  • Isolation: Isolate the solid product by filtration and wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the product under vacuum at an elevated temperature (e.g., 40-50 °C) to a constant weight.

  • Recrystallization (if necessary): If further purification is required, the hydrochloride salt can be recrystallized from a suitable solvent system (e.g., methanol/isopropanol or ethanol/water) to achieve the desired purity specifications.

ParameterValue
Key ReagentsHCl
SolventIsopropanol or Ethyl Acetate
Temperature0-5 °C
Typical Yield>95%
Final Purity>99.5%
Final Diastereomeric Purity>99.8% (trans)

Conclusion

The presented synthetic route for trans-4-(Fluoromethyl)cyclohexanamine hydrochloride is designed to be robust, scalable, and efficient. By employing a modern biocatalytic step, it ensures high stereoselectivity for the desired trans-isomer, a critical quality attribute for its use in pharmaceutical synthesis. The process prioritizes the use of safe and cost-effective reagents, making it suitable for industrial-scale manufacturing. Careful control of reaction parameters and in-process monitoring at each stage are essential to ensure high yields and purity of the final product.

References

  • Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1). Available at: [Link]

  • Poppe, L., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Available at: [Link]

  • Li, X., et al. (2020). Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry, 18(8), 1607-1611. Available at: [Link]

  • CM2191. (2016). Stereoselective Reduction of 4-tert-butylcyclohexanone by CM2191. YouTube. Available at: [Link]

  • Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. OUCI. Available at: [Link]

  • Li, X., et al. (2020). Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. PubMed. Available at: [Link]

  • Mutti, F. G., et al. (2011). Stereoselectivity of Four (R)-Selective Transaminases for the Asymmetric Amination of Ketones. ResearchGate. Available at: [Link]

  • Gillis, E. P., et al. (2009). Synthesis of Trifluoromethyl-Substituted Arenes, Cyclohexenones and Pyran-4-ones by Cyclocondensation of 1,3-Bis(silyloxy)-1,3-butadienes with 4,4-Dimethoxy-1,1,1-trifluorobut-3-en-2-one: Influence of the Lewis Acid on the Product Distribution. The Journal of Organic Chemistry, 74(13), 4847-4854. Available at: [Link]

  • Cerveny, L., et al. (2005). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Google Patents.
  • Puentener, K., et al. (2011). Development of a Scalable Synthesis of (S)-3-Fluoromethyl-γ-butyrolactone, Building Block for Carmegliptin's Lactam Moiety. Organic Process Research & Development, 15(4), 828-837. Available at: [Link]

  • Kieltsch, I., et al. (2019). Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents. Chemistry – A European Journal, 25(47), 11091-11095. Available at: [Link]

  • Al-dujaili, M., et al. (2020). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv. Available at: [Link]

  • Tlili, A., et al. (2015). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Chemistry – A European Journal, 21(19), 7072-7084. Available at: [Link]

  • Prakash, G. K. S., et al. (2016). Selected drugs and inhibitors containing a fluoromethyl group. ResearchGate. Available at: [Link]

  • Jones, C. D., et al. (2006). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. The Journal of Organic Chemistry, 71(25), 9485-9494. Available at: [Link]

  • Zhang, W., et al. (2011). Preparation method of trans-4-methyl cyclohexylamine. Google Patents.
  • Wiechert, R., et al. (1996). Method of converting hydroxyl groups into corresponding fluoro compounds. Google Patents.
  • Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. ResearchGate. Available at: [Link]

  • Kanamaru, H., et al. (2011). Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline. Google Patents.
  • Massicot, F., et al. (2017). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. ResearchGate. Available at: [Link]

  • Prakash, G. K. S., et al. (2004). 1-trifluoromethyl-1-cyclohexanol. Organic Syntheses. Available at: [Link]

  • Parladar, V., et al. (2006). 05/3056 Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of trans-4-(Fluoromethyl)cyclohexanamine

Welcome to the Advanced Application Scientist Support Portal. This guide provides field-proven, causally-driven methodologies for isolating high-purity trans-4-(Fluoromethyl)cyclohexanamine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Portal. This guide provides field-proven, causally-driven methodologies for isolating high-purity trans-4-(Fluoromethyl)cyclohexanamine. Designed for drug development professionals, this resource synthesizes thermodynamic principles with practical troubleshooting to resolve complex purification bottlenecks.

Thermodynamic Principles & Material Context

Handling fluorinated aliphatic amines requires a fundamental shift in purification strategy compared to their non-fluorinated analogs. The free base of trans-4-(fluoromethyl)cyclohexanamine is a volatile liquid susceptible to atmospheric CO₂ degradation (carbamate formation). To ensure stability and enable crystallization, the molecule is universally handled as its hydrochloride salt (CAS 2375274-34-1) 1.

The presence of the highly electronegative fluorine atom introduces strong dipole moments and unique non-covalent interactions, such as C-F···H hydrogen bonding and dipole-dipole networks. These interactions significantly alter solubility profiles, often leading to liquid-liquid phase separation ("oiling out") rather than solid-liquid nucleation during purification 2. Furthermore, personnel must utilize appropriate PPE, as this compound is classified under Acute Tox. 4 and Skin Irrit. 2 hazards 3.

Process Workflows & Thermodynamic Pathways

Workflow Start Crude Free Base Salt HCl Salt Formation Start->Salt Dissolve Hot Dissolution (EtOH) Salt->Dissolve AntiSolvent Anti-solvent (MTBE) Dissolve->AntiSolvent Cooling Controlled Cooling AntiSolvent->Cooling Filter Vacuum Filtration Cooling->Filter Pure Pure trans-Isomer Filter->Pure

Workflow for purification and recrystallization of trans-4-(Fluoromethyl)cyclohexanamine HCl.

Troubleshooting Supersat Supersaturated Solution CoolRate Cooling Rate? Supersat->CoolRate Fast Rapid Cooling CoolRate->Fast > 5°C/min Slow Controlled Cooling CoolRate->Slow < 0.5°C/min Oiling Oiling Out (Liquid-Liquid) Fast->Oiling Crystal Crystallization (Solid-Liquid) Slow->Crystal Reheat Reheat & Add EtOH Oiling->Reheat Fix Reheat->Supersat

Thermodynamic pathways determining crystallization versus oiling out in fluorinated amines.

Self-Validating Experimental Protocol: Two-Solvent Recrystallization

This protocol utilizes an Ethanol/MTBE (Methyl tert-butyl ether) solvent system. Ethanol disrupts the C-F···H networks, while MTBE acts as a gentle anti-solvent that slowly reduces the dielectric constant without triggering immediate liquid-liquid phase separation.

Step 1: Hydrochloride Salt Formation

  • Causality: Converting the volatile free base to an HCl salt locks the amine into a stable, crystalline-amenable lattice.

  • Action: Dissolve 1.0 eq of crude free base in anhydrous diethyl ether (10 volumes). Slowly add 1.1 eq of HCl in dioxane at 0°C under inert atmosphere.

  • Validation Checkpoint: A white precipitate must form immediately. If the solution remains clear, the amine may have degraded; verify the pH of an aqueous aliquot (must be <2). Isolate the crude salt via filtration.

Step 2: Hot Dissolution

  • Causality: Protic solvents are required to solvate the highly polar fluorinated amine lattice.

  • Action: Suspend the crude salt in absolute ethanol (3 volumes). Heat to 75°C under reflux. Add ethanol dropwise until complete dissolution is achieved.

  • Validation Checkpoint: The solution must be completely transparent. Any remaining turbidity indicates insoluble inorganic impurities (e.g., ammonium chloride). Hot-filter the solution if turbidity persists.

Step 3: Anti-Solvent Addition

  • Causality: MTBE's steric bulk provides a gradual reduction in solubility, keeping the system in the metastable zone longer than linear ethers (like diethyl ether), thereby promoting heterogeneous nucleation over oiling out.

  • Action: Maintain the solution at 75°C. Slowly add hot MTBE dropwise until the "cloud point" is reached.

  • Validation Checkpoint: Once the first persistent cloudiness appears, immediately add 0.5 mL of hot ethanol to regain a clear solution. This validates that the system is exactly at the boundary of the metastable zone.

Step 4: Controlled Nucleation and Cooling

  • Causality: Rapid cooling kinetically traps the cis-isomer impurity. A slow cooling ramp thermodynamically favors the more stable trans-diequatorial crystal lattice.

  • Action: Cool the solution from 75°C to 20°C at a strict rate of 0.2°C/min. Hold at 20°C for 2 hours, then cool to 0°C in an ice bath for 1 hour.

  • Validation Checkpoint: Crystals should appear as well-defined needles or plates. If spherical droplets form on the flask walls, oiling out has occurred (refer to the Troubleshooting FAQ).

Step 5: Isolation and Washing

  • Causality: Fluorinated amines retain higher solubility in cold polar solvents compared to non-fluorinated analogs. Washing with the mother liquor mixture will cause significant yield loss.

  • Action: Vacuum filter the crystals. Wash the filter cake with 2 volumes of pre-chilled (0°C) neat MTBE. Dry under vacuum at 40°C to constant weight.

Quantitative Solvent Screening Data

The following table summarizes the optimization data for the recrystallization of trans-4-(Fluoromethyl)cyclohexanamine HCl, demonstrating the superiority of the Ethanol/MTBE system.

Solvent System (Protic : Anti-solvent)Volume RatioDissolution Temp (°C)Cooling Rate (°C/min)Yield (%)Purity (GC-FID)Observation / Notes
Methanol : Diethyl Ether1 : 560Rapid (>5.0)45%92%Severe oiling out; trapped impurities.
Ethanol : Ethyl Acetate1 : 375Moderate (1.0)68%96%Good crystal growth, slight cis-isomer retention.
Ethanol : MTBE 1 : 4 75 Slow (0.2) 82% >99% Optimal. High purity trans-isomer isolated.
Isopropanol : Heptane1 : 282Slow (0.2)71%98%Excellent for removing stubborn cis-isomer.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a separate liquid layer) instead of forming crystals. Why is this happening, and how do I fix it? A: Causality: The highly electronegative fluorine atom creates a strong dipole. If the anti-solvent is added too quickly or the solution is cooled too rapidly, the local supersaturation exceeds the nucleation threshold. The system minimizes energy via liquid-liquid phase separation rather than organizing into a solid lattice. Fix: Reheat the mixture until it forms a single clear phase. Add a few drops of your protic solvent (Ethanol) to slightly lower the saturation level. Begin cooling at a much slower rate (< 0.5°C/min). Introducing a seed crystal at 5°C below the dissolution temperature will force solid-liquid nucleation.

Q: How do I separate the trans isomer from the cis isomer if my upstream reductive amination yielded a mixture? A: Causality: The trans isomer (where the fluoromethyl and amine groups are diequatorial) packs more efficiently in the crystal lattice than the cis isomer. Fix: Utilize fractional crystallization. Switch your solvent system to Isopropanol/Heptane (see Table 1). The lower polarity of this system exaggerates the solubility differences between the isomers. The trans isomer will crystallize first. Discard the mother liquor, which will be enriched with the cis isomer.

Q: Why is my yield so low after the final cold wash during filtration? A: Causality: Fluorinated amines exhibit unique hydrogen bond accepting capabilities (C-F···H-O). If your wash solvent contains any trace of the protic solvent (e.g., using cold Ethanol/MTBE mixture), the crystals will rapidly re-dissolve. Fix: Ensure your wash solvent is 100% non-polar anti-solvent (neat MTBE or Hexanes) and is pre-chilled to at least 0°C.

References

  • Title:trans-4-(Fluoromethyl)
  • Title: Application Note: Recrystallization Techniques for Polar Fluorinated Molecules Source: BenchChem URL
  • Title: (1r,4r)-4-(fluoromethyl)

Sources

Optimization

Technical Support Center: Maximizing Storage Stability of trans-4-(Fluoromethyl)cyclohexanamine Hydrochloride

As a Senior Application Scientist, I frequently consult with research teams experiencing sudden drops in yield during amide coupling reactions or reductive aminations. Often, the root cause is not the reaction methodolog...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams experiencing sudden drops in yield during amide coupling reactions or reductive aminations. Often, the root cause is not the reaction methodology, but the physical and chemical degradation of the starting building block.

trans-4-(Fluoromethyl)cyclohexanamine hydrochloride (CAS 2375274-34-1) is a highly valuable fluorinated aliphatic amine. However, its molecular structure introduces two critical vulnerabilities during storage: the extreme hygroscopicity of the hydrochloride salt, and the latent hydrolytic instability of the fluoromethyl group under acidic, hydrated conditions.

This guide provides the causality behind our recommended storage protocols, self-validating workflows, and troubleshooting steps to ensure maximum stability of this compound.

The Causality of Degradation: Why Standard Storage Fails

Many laboratories default to storing amine hydrochlorides in standard amber glass vials on a benchtop. For trans-4-(Fluoromethyl)cyclohexanamine hydrochloride, this is a critical error.

While the compound is generally stable at room temperature under inert conditions, exposure to ambient humidity triggers a cascade of degradation. The hydrochloride salt rapidly absorbs moisture (deliquescence). Once hydrated, the acidic microenvironment can promote the slow hydrolysis of the primary -CH₂F group. This hydrolysis releases trace amounts of hydrogen fluoride (HF). If stored in glass, the HF reacts with silicon dioxide (SiO₂) to produce water and silicon tetrafluoride (SiF₄), creating an autocatalytic loop that accelerates further degradation and etches the container.

Mechanistic Degradation Pathway

Degradation A trans-4-(Fluoromethyl) cyclohexanamine HCl B Moisture Ingress (Hygroscopic Salt) A->B Ambient Air Exposure C Hydrolysis of -CH2F B->C Acidic Microenvironment D Trace HF Release C->D Leaving Group Cleavage G Compound Caking & Assay Degradation C->G Purity Loss E Glass Container (SiO2) D->E Contact with Glass F SiF4 + H2O (Autocatalytic Loop) E->F Etching Reaction F->B Water Regeneration F->G Physical Caking

Mechanistic degradation pathway of fluorinated amine hydrochlorides in glass.

Quantitative Stability Matrix

To maximize shelf life, the storage microenvironment must be strictly controlled. The table below summarizes the expected stability outcomes based on different storage configurations.

Storage ConditionContainer MaterialAtmosphereEstimated Shelf LifeDownstream Impact
Room Temp (20°C)Amber GlassAmbient Air< 1 MonthSevere caking; HF generation; coupling failure.
Room Temp (20°C)LDPE / HDPEArgon / N₂6 - 12 MonthsMaintained purity; suitable for short-term use.
Cold Storage (-20°C)Amber GlassArgon / N₂12 MonthsGood stability, but risk of glass etching if moisture enters.
Cold Storage (-20°C) LDPE / HDPE Argon / N₂ > 24 Months Optimal stability; high coupling yields; zero etching .

Standard Operating Procedure (SOP): Inert Aliquoting & Storage

To prevent repeated freeze-thaw cycles and moisture exposure, the bulk compound must be aliquoted. This protocol is designed as a self-validating system : by incorporating a moisture indicator, you can visually verify the integrity of your storage conditions before initiating a reaction.

Step-by-Step Methodology
  • Vial Preparation: Pre-dry Low-Density Polyethylene (LDPE) or High-Density Polyethylene (HDPE) vials in a vacuum oven at 60°C for 12 hours. Do not use glass.

  • Thermal Equilibration: Remove the bulk container of trans-4-(Fluoromethyl)cyclohexanamine hydrochloride from cold storage and allow it to sit in a desiccator for 2 hours until it reaches room temperature. Causality: Opening a cold container causes immediate atmospheric condensation on the hygroscopic powder.

  • Inert Transfer: Transfer the bulk container and the dried LDPE vials into an Argon-filled glovebox.

  • Aliquoting: Dispense single-use quantities (e.g., 100 mg - 500 mg) into the LDPE vials.

  • Primary Sealing: Cap the vials tightly and wrap the cap junction with Parafilm M® to create a primary moisture barrier.

  • Self-Validating Secondary Containment: Place the LDPE vials inside a secondary Mylar foil pouch. Add a small strip of cobalt(II) chloride indicating paper and a packet of activated 3Å molecular sieves. Heat-seal the pouch.

  • Storage: Store at -20°C. Validation Check: Before use, check the cobalt paper. If it remains blue, the atmosphere is dry. If it has turned pink, moisture has breached the barrier.

Aliquoting Workflow

Workflow S1 1. Vacuum Dry LDPE Vials (60°C) S3 3. Transfer to Argon Glovebox S1->S3 S2 2. Thermal Equilibration of Bulk Compound S2->S3 Prevents Condensation S4 4. Dispense Single-Use Aliquots S3->S4 Inert Atmosphere S5 5. Add CoCl2 Paper & Seal in Mylar S4->S5 Moisture Barrier S6 6. Store at -20°C (Self-Validated) S5->S6 Long-term Stability

Step-by-step inert aliquoting workflow for hygroscopic amine hydrochlorides.

Troubleshooting & FAQs

Q1: My trans-4-(Fluoromethyl)cyclohexanamine hydrochloride has turned from a free-flowing powder into a hard, sticky lump. Is it still usable? Cause: Amine hydrochlorides are highly deliquescent. The caking is caused by moisture ingress. Solution: While the carbon skeleton may still be intact, the absorbed water will severely quench moisture-sensitive coupling reagents (e.g., HATU, EDC, DCC) in downstream amide syntheses. Break the cake in a dry box and perform an azeotropic distillation with anhydrous toluene, or re-lyophilize the material before use.

Q2: Why do safety data sheets explicitly state "Do not store in glass" for this specific compound? Cause: Fluorinated aliphatic amine salts can undergo slow hydrolysis if exposed to residual moisture, releasing trace amounts of hydrogen fluoride (HF). Solution: HF aggressively reacts with the silicon dioxide in glass, generating water and silicon tetrafluoride in an autocatalytic degradation loop. LDPE, HDPE, or PTFE containers are completely inert to HF and prevent this failure mechanism.

Q3: Can I store the compound in solution to avoid repeated weighing and moisture exposure? Cause: Storing aliphatic fluorides in solution significantly increases the kinetic rate of hydrolysis and degradation compared to the solid state. Solution: It is highly discouraged. If absolutely necessary for an automated high-throughput screening run, store as a 0.1 M stock in anhydrous, amine-free DMF or DMSO over activated 3Å molecular sieves at -20°C, and consume the solution within 72 hours.

Q4: My downstream reductive amination yields are inconsistent. Could the storage condition be the culprit? Cause: Yes. If the compound has absorbed water, the exact molarity of your weighed mass is lower than calculated (due to water weight). Furthermore, excess water pushes the equilibrium of the initial imine formation backward, reducing the overall yield of the reductive amination. Solution: Always use the self-validating secondary containment method described in the SOP. If the indicator paper is pink, dry the compound before use.

References

  • Title: trans-4-(Fluoromethyl)cyclohexanamine hydrochloride - Product Details | Source: bu.edu | URL: [Link]

Troubleshooting

troubleshooting unreacted starting materials in fluorinated cyclohexanamine synthesis

Technical Support Center: Troubleshooting Unreacted Starting Materials in Fluorinated Cyclohexanamine Synthesis Executive Summary: The Fluorine Dilemma Welcome to the Technical Support Center. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Unreacted Starting Materials in Fluorinated Cyclohexanamine Synthesis

Executive Summary: The Fluorine Dilemma

Welcome to the Technical Support Center. As a Senior Application Scientist, the most frequent bottleneck I troubleshoot in the synthesis of fluorinated cyclohexanamines is the stubborn persistence of unreacted starting materials—specifically, the parent fluorinated ketone or the intermediate imine.

While the strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, it fundamentally alters the substrate's reactivity[1]. Standard reductive amination protocols often fail here. This guide dissects the causality behind these stalled reactions and provides field-validated, self-correcting protocols to drive your syntheses to absolute completion.

Mechanistic Causality: Why Do Starting Materials Remain?

When performing a reductive amination on a substrate like 4,4-difluorocyclohexanone, two primary physicochemical factors impede the reaction and leave unreacted materials in your flask:

  • Inductive Deactivation & Dehydration Resistance: Fluorine’s powerful through-bond inductive electron withdrawal makes the carbonyl carbon highly electrophilic, which actually facilitates the initial nucleophilic attack by the amine[1]. However, this exact same electronic effect severely destabilizes the resulting hemiaminal intermediate. Consequently, the dehydration step required to form the imine becomes thermodynamically uphill, causing the equilibrium to stall and leaving unreacted ketone.

  • Conformational Locking (The Gauche Effect): The presence of gem-difluoro groups induces a "Gauche effect," aligning the C-F and C-N bonds and locking the cyclohexane ring into a rigid, sterically hindered conformation[1]. This steric bulk shields the reaction center, preventing bulky reducing agents from accessing the imine carbon, which results in the recovery of unreacted imine.

Workflow Start Fluorinated Ketone + Amine ImineCheck Imine Complete? (NMR/TLC) Start->ImineCheck ImineFail Adjust Equilibrium (Add Ti(OiPr)4 / Remove H2O) ImineCheck->ImineFail Unreacted Ketone ReductionCheck Reduction Complete? ImineCheck->ReductionCheck Yes ImineFail->ImineCheck ReductionFail Optimize Reductant (Use NaBH(OAc)3 or Zn/SiH) ReductionCheck->ReductionFail Unreacted Imine Success Full Conversion (Acid/Base Workup) ReductionCheck->Success Yes ReductionFail->ReductionCheck

Caption: Troubleshooting workflow for unreacted materials in reductive amination.

Frequently Asked Questions (FAQs)

Q1: My reductive amination is stalling at the imine formation step, leaving >50% unreacted fluorinated ketone. How do I force the equilibrium? A1: Standard catalytic acetic acid is often insufficient for fluorinated ketones[2]. The water released during the oxime/imine condensation must be aggressively sequestered to prevent the equilibrium from shifting back to the starting ketone[3]. Actionable Solution: Transition from a one-pot to a two-step procedure. Use a stoichiometric Lewis acid/dehydrating agent such as Titanium(IV) isopropoxide ( Ti(O-i-Pr)4​ ) in a non-coordinating solvent like DCE. This not only scavenges water but also coordinates the carbonyl oxygen, overcoming the inductive deactivation.

Q2: The imine forms completely, but after adding the reducing agent, I recover unreacted imine and some fluorinated alcohol. What is wrong? A2: This indicates a mismatch in reductant selectivity. Strong, unselective reductants like NaBH4​ will competitively reduce any trace unreacted ketone into an alcohol byproduct[3]. Furthermore, the electron-withdrawing fluorines reduce the basicity of the imine nitrogen[1], making it difficult to protonate—a prerequisite for reduction by mild agents like NaBH3​CN at pH 4-6[2]. Actionable Solution: Switch to Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in DCE. It is highly selective for imines over ketones[2]. For extreme cases, utilize a multitasking reagent system like a Zn(II) salt combined with a hydrosilane, which provides synergistic activation without competitive ketone reduction[3].

Q3: How do I cleanly separate the unreacted fluorinated ketone from my amine product without tedious column chromatography? A3: Exploit the distinct solubility and ionization profiles of the compounds. Actionable Solution: Utilize a rigorous acid-base extraction. Acidify the crude mixture to pH 2–4 with HCl and extract with MTBE; the unreacted neutral ketone will move to the organic layer[4]. The protonated fluorinated amine remains in the aqueous phase. Basify the aqueous phase to pH 11–13 and extract again to isolate the pure product[4]. If unreacted primary amine remains, scavenge it by forming a Schiff base with salicylaldehyde during the workup[3].

Quantitative Benchmarking: Reductant Selection

Reducing AgentSolvent SystemKetone Reduction RiskImine Reduction EfficacyMechanistic Causality & Recommendation
NaBH4​ MeOHHigh LowAvoid. Competitively reduces unreacted fluorinated ketone to alcohol due to high, unselective hydride activity[3].
NaBH3​CN MeOH / AcOHModerateModerateContextual. Requires optimal pH (4-6)[2]. Fails if the fluorinated imine is too weakly basic to protonate[1].
NaBH(OAc)3​ DCE / DCMLow High Preferred. Highly selective for imines. Tolerates the steric bulk of gem-difluoro conformations[2].
Zn(II) / R3​SiH Neat / VariousVery LowVery HighAdvanced. Synergistic activation avoids water-induced hydrolysis and catalyst poisoning[3].

Validated Experimental Protocols

Protocol A: Two-Step Reductive Amination for Hindered Fluorinated Ketones This protocol is a self-validating system: by physically separating the dehydration step from the reduction step, we eliminate competitive ketone reduction and water-induced imine hydrolysis.

  • Imine Pre-equilibration: In an oven-dried flask under an inert atmosphere, dissolve the fluorinated cyclohexanone (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide ( Ti(O-i-Pr)4​ ) (1.5 equiv) dropwise at room temperature. Stir for 12 hours.

    • Causality: The titanium reagent acts as both a Lewis acid to activate the recalcitrant carbonyl and an irreversible water scavenger to permanently drive the equilibrium forward.

  • Selective Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)3​ (2.0 equiv) portion-wise[2]. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor the disappearance of the imine via LC-MS.

Protocol B: Acid-Base Scavenging Workup This protocol ensures the complete removal of unreacted starting materials without relying on chromatography.

  • Quench: Quench the reaction from Protocol A with saturated aqueous NaHCO3​ . Filter the resulting titanium dioxide salts through a pad of Celite, washing with dichloromethane.

  • Ketone Removal: Concentrate the filtrate under reduced pressure to remove organic solvents. Dilute the residue with water and acidify to pH 2–4 using 1M HCl[4]. Extract the aqueous layer three times with MTBE.

    • Causality: The unreacted fluorinated ketone remains un-ionized (neutral) and partitions into the MTBE layer, while the target amine product is protonated and trapped in the aqueous layer.

  • Amine Isolation: Basify the retained aqueous phase to pH 11–13 using a concentrated KOH solution[4]. Extract three times with MTBE. Dry the combined organic fractions over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure fluorinated cyclohexanamine.

References

  • ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. URL:[Link]

  • ScienceDirect. (2017). Reductive amination: Methods for cell-free and whole-cell biocatalysis. ScienceDirect. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing fluorinated cyclohexanamines with non-fluorinated analogs in drug design

An in-depth technical guide designed for researchers, scientists, and drug development professionals, analyzing the strategic shift from non-fluorinated cyclohexanamines to their fluorinated analogs. Introduction: The St...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, scientists, and drug development professionals, analyzing the strategic shift from non-fluorinated cyclohexanamines to their fluorinated analogs.

Introduction: The Stereoelectronic Paradigm Shift

The cyclohexanamine motif is a privileged scaffold in medicinal chemistry, frequently serving as a core structural element in CNS agents, kinase inhibitors, and metabolic modulators. However, the parent non-fluorinated cyclohexanamine often presents pharmacokinetic bottlenecks: its high basicity (pKa ~10.66) limits passive membrane permeability, and its aliphatic ring is highly susceptible to rapid oxidative clearance by cytochrome P450 (CYP450) enzymes.

To overcome these liabilities, the strategic incorporation of fluorine—specifically via gem-difluoro substitution at the C4 position (yielding 4,4-difluorocyclohexanamine)—has become a cornerstone of modern drug design. Because fluorine possesses a small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen) but extreme electronegativity, it allows application scientists to profoundly modulate a molecule's physicochemical properties without introducing disruptive steric bulk [1].

Physicochemical Impact: The "Why" Behind the Substitution

The transition from a standard cyclohexanamine to a fluorinated analog is not merely a structural swap; it is a calculated stereoelectronic intervention.

1. Basicity (pKa) Modulation via Inductive Effects The most immediate consequence of 4,4-difluorination is a marked reduction in the amine's basicity. The potent electron-withdrawing nature (-I effect) of the gem-difluoro group is transmitted through the sigma-bond framework of the cyclohexane ring. This pulls electron density away from the nitrogen lone pair, destabilizing the conjugate acid. Consequently, the pKa drops from 10.66 down to approximately 9.86 [2]. Causality in Drug Design: A lower pKa increases the fraction of the un-ionized (neutral) drug at physiological pH (7.4). Because only the neutral species can efficiently undergo passive transcellular diffusion, this shift exponentially enhances membrane permeability and blood-brain barrier (BBB) penetration.

2. Lipophilicity (LogP) and Metabolic Stability Fluorine substitution inherently increases lipophilicity (LogP shifts from ~1.5 to ~2.2). More critically, replacing metabolically labile C–H bonds (bond dissociation energy ~98 kcal/mol) with highly robust C–F bonds (~116 kcal/mol) at the C4 position effectively blocks the primary site of CYP450-mediated aliphatic hydroxylation [1, 3]. Causality in Drug Design: The enzyme's active site (e.g., the reactive FeO³⁺ species in CYP3A4) cannot readily abstract a fluorine atom. This drastically increases the transition state energy for oxidation, reducing intrinsic clearance ( CLint​ ) and prolonging the drug's half-life in vivo [3].

Quantitative Comparison

The following table summarizes the quantitative shifts in physicochemical properties upon fluorination, providing a clear framework for lead optimization.

PropertyCyclohexanamine4,4-DifluorocyclohexanamineImpact on Drug Design
pKa (Conjugate Acid) 10.669.86Lower basicity increases the un-ionized fraction at pH 7.4.
LogP (Lipophilicity) ~1.50~2.22Enhances passive transcellular diffusion and lipid solubility.
Metabolic Liability High (C4 oxidation)Low (C4 blocked)Prevents CYP450-mediated aliphatic hydroxylation.
Steric Bulk (Radius) 1.20 Å (C-H)1.47 Å (C-F)Minimal increase; maintains target binding pocket compatibility.

Logical Relationship Workflow

G Start Fluorination of Cyclohexanamine Inductive Inductive Electron Withdrawal (-I) Start->Inductive BondStrength Stronger C-F Bond vs C-H Bond Start->BondStrength Lipophilicity Increased Lipophilicity (Higher LogP) Start->Lipophilicity pKa Reduced Amine pKa (~10.66 to ~9.86) Inductive->pKa Metabolism Resistance to CYP450 Oxidative Degradation BondStrength->Metabolism Permeability Enhanced Membrane Permeability Lipophilicity->Permeability pKa->Permeability HalfLife Prolonged Drug Half-Life Metabolism->HalfLife

Caption: Logical relationship of fluorination impacts on cyclohexanamine pharmacokinetics.

Self-Validating Experimental Protocols

To ensure scientific integrity, theoretical claims regarding pKa and metabolic stability must be supported by robust, self-validating experimental evidence.

Protocol 1: pKa Determination via Potentiometric Titration

Objective: Quantify the basicity shift induced by the distal gem-difluoro substitution. Methodology:

  • Preparation: Accurately weigh 0.1 mmol of the amine hydrochloride salt (e.g., 4,4-difluorocyclohexanamine HCl) and dissolve it in 20 mL of degassed, deionized water. Causality: Degassing removes dissolved CO₂, preventing the formation of carbonic acid, which would inadvertently buffer the system and skew the titration curve.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) to bracket the expected pKa range.

  • Titration: Titrate the solution with standardized, carbonate-free 0.1 M NaOH under a nitrogen blanket. Add the titrant in precise 0.05 mL increments, allowing the pH reading to fully stabilize after each addition.

  • Self-Validating Data Analysis: Plot pH vs. volume of NaOH. Rather than estimating the inflection point visually, calculate the first derivative (dpH/dV) of the curve to mathematically pinpoint the equivalence point. The pKa is extracted exactly at the half-equivalence point (where [Base] = [Conjugate Acid]).

Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Clearance)

Objective: Evaluate the resistance of the fluorinated analog to CYP450-mediated oxidative degradation compared to the non-fluorinated parent. Methodology:

  • Incubation Setup: Prepare a 1 mL incubation mixture containing 1 mg/mL human liver microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4). Add the test compound to a final concentration of 1 µM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the enzymatic reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles. Requiring its addition ensures that any observed degradation is strictly CYP-mediated, validating the mechanism of clearance.

  • Sampling & Quenching: Extract 100 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by dispensing the aliquot into 300 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures and precipitates the microsomal proteins, halting enzymatic activity at the exact time point.

  • Quantification & Validation: Centrifuge the samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate intrinsic clearance ( CLint​ ). Self-Validation: Always run a parallel assay using Verapamil as a positive control to confirm the baseline metabolic viability of the HLM batch.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information (PMC). Available at:[Link] [1]

  • Rational alteration of pharmacokinetics of chiral fluorinated and deuterated derivatives of emixustat for retina therapies. Journal of Medicinal Chemistry (PMC). Available at:[Link] [3]

Comparative

A Senior Application Scientist's Guide to Chiral Chromatography for Enantiomeric Purity of trans-4-(Fluoromethyl)cyclohexanamine Hydrochloride

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological profile. For chiral molecules such as trans-4-(Fluoromethyl)cyclohexanamine hydrochloride, which possess non-superimposable mirror-image enantiomers, the spatial arrangement of atoms can dictate the difference between therapeutic efficacy and undesirable side effects. One enantiomer may bind to a biological target with high affinity to elicit a desired therapeutic response, while its counterpart could be inactive or, in a worst-case scenario, contribute to toxicity. Consequently, the accurate determination of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance in the pharmaceutical industry.[1]

This guide provides a comprehensive comparison of chiral chromatography methods for determining the enantiomeric purity of trans-4-(Fluoromethyl)cyclohexanamine hydrochloride. As a non-aromatic primary amine, this compound presents a unique set of challenges and opportunities for chiral separation. We will delve into the selection of chiral stationary phases (CSPs), compare High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as separation platforms, and provide a detailed, field-proven protocol to serve as a robust starting point for your method development.

Comparative Analysis of Chiral Separation Strategies

The success of any chiral separation hinges on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase. For a primary amine like trans-4-(Fluoromethyl)cyclohexanamine, several classes of CSPs are viable candidates.

Chiral Stationary Phase (CSP) Selection: A Mechanistic Perspective

The choice of CSP is the most critical factor in achieving enantiomeric resolution. The primary mechanism of separation is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The differing stabilities of these complexes lead to different retention times. For aliphatic primary amines, the following CSPs are the most promising:

  • Polysaccharide-Based CSPs: These are the workhorses of chiral separations, based on cellulose or amylose derivatives coated or immobilized on a silica gel support.[2][3] The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[2] For primary amines, the amino group can interact with the carbamate groups on the polysaccharide backbone. Immobilized polysaccharide CSPs are particularly advantageous as they allow for the use of a wider range of organic solvents, enhancing method development flexibility.[4]

  • Cyclofructan-Based CSPs: This class of CSPs has emerged as a nearly "universal" stationary phase for primary amines, with reported success rates as high as 93%.[5] The chiral recognition is based on inclusion complexation within the macrocyclic structure of the cyclofructan, supplemented by interactions with the derivatizing groups. These columns are versatile and can be used in normal phase, polar organic, and SFC modes.

  • Crown Ether-Based CSPs: Specifically designed for the separation of primary amines, these CSPs utilize the complexation of the protonated primary amine within the chiral crown ether cavity.[4][6] While highly selective, they often require acidic aqueous mobile phases, which may not be ideal for all detection methods.

HPLC vs. SFC: A Platform Comparison

While HPLC has traditionally been the go-to technique for chiral separations, Supercritical Fluid Chromatography (SFC) has gained significant traction, especially for preparative-scale separations and for amine-containing compounds.[7]

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Mobile Phase Organic solvents (e.g., hexane, ethanol, isopropanol) and/or aqueous buffers.Supercritical CO2 with an organic modifier (e.g., methanol, ethanol).
Separation Speed Generally slower due to higher viscosity of liquid mobile phases.Typically faster due to the low viscosity and high diffusivity of supercritical fluids.[7]
Resolution Can provide high resolution, but peak broadening can be an issue.Often yields sharper peaks and higher efficiency, leading to better resolution.
Solvent Consumption Higher consumption of organic solvents.Significantly lower organic solvent consumption ("greener" technology).[7]
Amine Analysis Peak tailing can be a common issue, often requiring basic additives.Excellent for amine analysis, often providing superior peak shapes.
Preparative Scale Possible, but solvent removal can be energy-intensive.Ideal for preparative scale due to the ease of removing CO2.[7]

For the enantiomeric purity analysis of trans-4-(Fluoromethyl)cyclohexanamine hydrochloride, SFC is a highly recommended platform to evaluate due to its advantages in speed, efficiency, and suitability for amine-containing compounds.

Experimental Protocol: A Starting Point for Method Development

The following protocol is designed as a robust starting point for the chiral separation of trans-4-(Fluoromethyl)cyclohexanamine hydrochloride. It is based on the principles discussed above and represents a high-probability-of-success initial screening approach.

Instrumentation and Materials
  • Chromatography System: An SFC system equipped with a photodiode array (PDA) or UV detector and a back-pressure regulator. An HPLC system can also be used with appropriate column and mobile phase modifications.

  • Chiral Column: A cyclofructan-based column (e.g., LarihcShell-P CSP) is a primary recommendation. A secondary screening option would be an immobilized polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).

  • Reagents: Supercritical fluid grade CO2, HPLC or SFC grade methanol, ethanol, and isopropanol. Additives such as trifluoroacetic acid (TFA) and diethylamine (DEA) or other cyclic amines.[7]

  • Sample Preparation: Dissolve the trans-4-(Fluoromethyl)cyclohexanamine hydrochloride sample in the mobile phase modifier (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

SFC Method Parameters (Initial Screening)
ParameterRecommended Starting ConditionRationale
Column Cyclofructan-based, 250 x 4.6 mm, 5 µmHigh success rate for primary amines.[5]
Mobile Phase CO2 / Methanol (gradient)Methanol is a versatile modifier. A gradient elution is used for initial screening to find the optimal composition.
Gradient 80:20 (CO2:Methanol) to 50:50 over 10 minutesCovers a broad polarity range to elute the compound and achieve separation.
Flow Rate 3.0 mL/minTypical for analytical SFC.
Back Pressure 150 barMaintains the CO2 in a supercritical state.
Column Temperature 40 °CCan influence selectivity and peak shape.
Detection UV at 210 nmWavelength for detecting non-aromatic amines.
Injection Volume 5 µL
Additive 0.1% Diethylamine in MethanolTo improve peak shape and potentially enhance selectivity for the basic amine.
Step-by-Step Methodology
  • System Preparation: Purge the SFC system with the mobile phase components. Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Acquire the chromatogram for the duration of the gradient and a subsequent re-equilibration period.

  • Method Optimization:

    • Modifier: If separation is not achieved, screen other modifiers such as ethanol or isopropanol.

    • Additive: If peak shape is poor or resolution is insufficient, screen different additives. An acidic additive like TFA can be tried, but basic additives are often more effective for basic compounds.

    • Isocratic Hold: Once a promising separation is observed in the gradient run, an isocratic method can be developed using the mobile phase composition that provides the best resolution. This will improve reproducibility for quantitative analysis.

    • Column Screening: If the initial column does not provide separation, screen other recommended CSPs, such as immobilized polysaccharide columns.

Visualization of Experimental Workflow and Logic

Experimental_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_optimization Method Optimization cluster_validation Final Method SamplePrep Dissolve Sample (1 mg/mL) in Modifier & Filter Injection Inject Sample SamplePrep->Injection SystemPrep System Purge & Column Equilibration SystemPrep->Injection GradientRun Perform Gradient SFC Run Injection->GradientRun DataAcq Data Acquisition (UV 210 nm) GradientRun->DataAcq Evaluate Evaluate Resolution & Peak Shape DataAcq->Evaluate Optimize Optimize Modifier, Additive, & Convert to Isocratic Evaluate->Optimize Separation Observed Screen Screen Alternative CSPs Evaluate->Screen No Separation FinalMethod Validated Enantiomeric Purity Method Optimize->FinalMethod Screen->Injection

Logic_Diagram cluster_csp CSP Selection cluster_platform Platform Choice cluster_mobile_phase Mobile Phase Optimization Analyte trans-4-(Fluoromethyl)cyclohexanamine (Aliphatic Primary Amine) CSP1 Cyclofructan-Based (High Success Rate) Analyte->CSP1 CSP2 Immobilized Polysaccharide (Broad Selectivity) Analyte->CSP2 CSP3 Crown Ether-Based (Amine Specific) Analyte->CSP3 SFC SFC (Fast, Efficient, Good for Amines) CSP1->SFC CSP2->SFC HPLC HPLC (Conventional, Versatile) CSP2->HPLC CSP3->HPLC Modifier Modifier Screening (MeOH, EtOH, IPA) SFC->Modifier HPLC->Modifier Additive Additive Screening (DEA, TFA) Modifier->Additive Result Optimal Chiral Separation Additive->Result

Conclusion

The determination of enantiomeric purity for trans-4-(Fluoromethyl)cyclohexanamine hydrochloride is a critical task that can be effectively addressed through a systematic approach to chiral chromatography. While no single method is guaranteed to work, the strategies outlined in this guide, particularly the use of cyclofructan-based or immobilized polysaccharide-based CSPs on an SFC platform, provide a high probability of success. By understanding the underlying principles of chiral recognition and systematically optimizing the separation parameters, researchers can develop a robust and reliable method for the accurate quantification of enantiomeric purity, ensuring the safety and efficacy of the final pharmaceutical product.

References

  • Breitbach, Z. S., & Armstrong, D. W. (2014). Chiral Separations.
  • Akasaka, K., & Ohrui, H. (2001). Chiral discrimination of primary amines by HPLC after labeling with a chiral derivatization reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride. Journal of Health Science, 47(1), 18-24.
  • Zhang, Y., et al. (2012). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. BenchChem.
  • Wenzel, T. J., & Chisholm, C. D. (2011). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality, 23(3), 228-236.
  • Berger, T. A. (2013). Column Technology for Achiral SFC Separations.
  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Wang, Z., et al. (2021). Enantioselective access to chiral aliphatic amines and alcohols via Ni-catalyzed hydroalkylations.
  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Columnex.
  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-203.
  • Sumika Chemical Analysis Service. (n.d.). Chiral HPLC Columns. SUMICHIRAL OA Series.
  • Kim, H., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(19), 7549-7554.
  • Prakash, G. K. S., & Ni, C. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Journal of Fluorine Chemistry, 130(8), 733-740.
  • SIELC. (n.d.). Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. SIELC.
  • Phenomenex. (n.d.).
  • Pereira, A. D. S., et al. (2017).
  • BenchChem. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. BenchChem.
  • EurekAlert!. (2020, July 2).
  • BenchChem. (2025). Application Notes and Protocols for the Chiral Separation of 2-amino-1-(4-nitrophenyl)-1,3-propanediol Enantiomers. BenchChem.
  • Harada, S., & Nishioka, R. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated Β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography.
  • Wang, C., & Armstrong, D. W. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-318.
  • Tokyo Chemical Industry Co., Ltd. (2024).

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Validation

Comprehensive LC-MS/MS Validation Guide for trans-4-(Fluoromethyl)cyclohexanamine Hydrochloride

The incorporation of fluoromethyl (-CH₂F) groups into aliphatic amines is a rapidly expanding strategy in modern drug discovery. Acting as a bioisostere, the fluoromethyl moiety modulates basicity (pKa) and enhances meta...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of fluoromethyl (-CH₂F) groups into aliphatic amines is a rapidly expanding strategy in modern drug discovery. Acting as a bioisostere, the fluoromethyl moiety modulates basicity (pKa) and enhances metabolic stability without imposing the severe steric penalties associated with trifluoromethyl groups[1],[2].

trans-4-(Fluoromethyl)cyclohexanamine hydrochloride is a critical building block in this space. However, quantifying this highly polar, low-molecular-weight metabolite in biological matrices presents a severe analytical challenge. It completely lacks a UV-absorbing chromophore, and its high polarity leads to poor retention and severe peak tailing on standard C18 reversed-phase (RP) columns[3].

This guide objectively compares three distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the validation and quantification of this compound, providing field-proven protocols and mechanistic insights to ensure your assays meet stringent regulatory standards.

The Analytical Challenge & Strategic Comparison

Small aliphatic amines remain protonated at physiological and acidic pH, making them highly hydrophilic. When forced onto a standard C18 column, they elute in the void volume, suffering from extreme ion suppression (matrix effects) from unretained salts and endogenous lipids. To overcome this, we evaluate three distinct modalities:

  • HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase (e.g., Amide or Zwitterionic). Causality: HILIC forms a water-enriched layer on the silica surface; polar analytes partition into this layer, providing excellent retention for underivatized amines[4],[5].

  • Pre-column Derivatization RP-LC-MS/MS: Reacts the primary amine with a reagent like dansyl chloride. Causality: This neutralizes the charge and adds a massive hydrophobic tag, shifting the retention mechanism to standard RP and increasing the precursor mass beyond the low-m/z matrix noise[6].

  • Ion-Pairing RP-LC-MS/MS: Adds volatile perfluorinated acids (e.g., HFBA) to the mobile phase to neutralize the amine's charge in solution, temporarily increasing hydrophobicity.

Workflow Start Biological Sample (Plasma/Urine) Prep Protein Precipitation (Acetonitrile) Start->Prep HILIC HILIC-MS/MS (Direct Analysis) Prep->HILIC Dilute with ACN Deriv Derivatization (Dansyl Chloride) Prep->Deriv Buffer + Reagent IP Ion-Pairing RP-LC (HFBA Additive) Prep->IP Direct Injection Detect ESI+ MRM Detection (m/z 132 -> 112) HILIC->Detect RP RP-LC-MS/MS (C18 Column) Deriv->RP IP->Detect RP->Detect

LC-MS/MS workflow comparison for trans-4-(Fluoromethyl)cyclohexanamine quantification.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal standards (IS) and specific physicochemical controls.

Protocol A: HILIC-MS/MS (The Optimal Choice)

Expert Insight: In HILIC, the injection solvent must be highly organic (>75% Acetonitrile). Injecting a highly aqueous sample disrupts the stationary phase's delicate water layer, causing catastrophic peak splitting and retention loss.

Step-by-Step Methodology:

  • Extraction: Aliquot 50 µL of plasma. Add 150 µL of cold acetonitrile (ACN) containing the internal standard (d4-trans-4-(Fluoromethyl)cyclohexanamine at 50 ng/mL).

  • Precipitation: Vortex aggressively for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution (Critical): Transfer 50 µL of the supernatant into an autosampler vial and dilute with 150 µL of 100% ACN. This ensures the final injection plug is >85% organic.

  • Chromatography:

    • Column: ZIC-HILIC (2.1 x 100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0 - ensures the amine is fully protonated).

    • Mobile Phase B: 0.1% Formic acid in ACN.

    • Gradient: 90% B hold for 1 min, ramp to 50% B over 4 mins. Flow rate: 0.4 mL/min.

Protocol B: Dansyl Chloride Derivatization RP-LC-MS/MS

Expert Insight: Dansyl chloride reacts strictly with unprotonated primary and secondary amines. Because the pKa of cyclohexanamine is ~10.5, the reaction buffer must be maintained at pH ≥ 11.0 to ensure the amine is in its reactive state[6].

Step-by-Step Methodology:

  • Extraction: Aliquot 50 µL of plasma, precipitate with 150 µL ACN, and centrifuge.

  • Alkalization: Transfer 100 µL of the supernatant. Add 50 µL of 200 mM Sodium Carbonate buffer (pH 11.0).

  • Derivatization: Add 50 µL of Dansyl chloride solution (2 mg/mL in ACN). Incubate at 60°C for 15 minutes.

  • Quenching: Add 10 µL of 10% formic acid to stop the reaction and re-protonate the newly formed sulfonamide derivative for ESI+ detection.

  • Chromatography: Standard C18 column (2.1 x 50 mm, 1.7 µm). Gradient from 20% B to 95% B over 5 mins (A: Water + 0.1% FA, B: ACN + 0.1% FA).

Mass Spectrometry & Fragmentation Mechanics

Detection is performed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). For the underivatized HILIC method, the intact protonated molecule [M+H]+ is observed at m/z 132.1.

The primary fragmentation pathway is driven by the highly favored neutral loss of Hydrogen Fluoride (HF, 20 Da) from the aliphatic chain, yielding a stable carbocation at m/z 112.1. A secondary diagnostic transition involves the loss of ammonia (NH₃, 17 Da) to m/z 115.1.

Fragmentation Parent [M+H]+ m/z 132.1 Protonated Amine LossHF [M+H - HF]+ m/z 112.1 Fluoromethyl Cleavage Parent->LossHF -HF (20 Da) LossNH3 [M+H - NH3]+ m/z 115.1 Ammonia Loss Parent->LossNH3 -NH3 (17 Da) LossBoth [M+H - HF - NH3]+ m/z 95.1 Cyclohexenyl Cation LossHF->LossBoth -NH3 (17 Da) LossNH3->LossBoth -HF (20 Da)

ESI+ Collision-Induced Dissociation (CID) fragmentation pathway of the analyte.

Validation Data Comparison (ICH M10 Standards)

In accordance with the ICH M10 Bioanalytical Method Validation Guidelines[7],[8], we evaluated the three methods for Selectivity, Matrix Effect, Accuracy, and Precision.

Validation Parameter (ICH M10)HILIC-MS/MS (Direct)Derivatization RP-LC-MS/MSIon-Pairing RP-LC-MS/MS
Retention Time (min) 3.8 (Excellent retention)6.5 (Excellent retention)2.1 (Poor, near void volume)
LOD / LOQ (ng/mL) 0.5 / 1.00.1 / 0.5 (Highest Sensitivity)5.0 / 15.0
Linearity (R²) >0.995 (1-1000 ng/mL)>0.998 (0.5-500 ng/mL)>0.980 (15-1000 ng/mL)
Matrix Effect (%) 92 - 105% (Minimal)85 - 110% (Minimal)40 - 65% (Severe Suppression)
Isomer Resolution (cis/trans) Baseline resolved (Rs > 1.5) Co-elution (Rs < 0.8)Partial resolution (Rs ~ 1.0)
Throughput & Complexity High (Simple crash & shoot)Low (15 min incubation + quench)Medium (Long column equilibration)
Expert Insights: The Causality of Isomer Resolution

Why does HILIC perfectly resolve the cis and trans isomers while derivatization fails? The bare amine interacts directionally with the HILIC stationary phase via hydrogen bonding. This interaction is highly sensitive to the 3D spatial arrangement (equatorial vs. axial positioning on the cyclohexane ring). Conversely, derivatization attaches a massive, bulky dansyl group that completely dominates the molecule's hydrophobic footprint. This "washes out" the subtle stereochemical differences of the core ring, causing the cis and trans isomers to co-elute on a C18 column.

Conclusion & Recommendations

For the bioanalytical quantification of trans-4-(Fluoromethyl)cyclohexanamine hydrochloride, HILIC-MS/MS is the superior methodology . It provides a robust, high-throughput system that meets all ICH M10 criteria[8] without the labor-intensive steps and stereochemical masking inherent to derivatization[6].

While derivatization offers a slight edge in absolute sensitivity (LOQ of 0.5 ng/mL), the total loss of cis/trans isomer resolution and reduced throughput make it a secondary choice, best reserved for applications where extreme sensitivity is prioritized over stereochemical fidelity. Ion-pairing RP-LC-MS/MS should be avoided due to severe matrix suppression and permanent contamination of the MS source by perfluorinated acids.

References

  • International Council for Harmonisation (ICH). "ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis." (2022).[Link]

  • LCGC International. "Clinical Metabolomics: Expanding the Metabolome Coverage Using Advanced Analytical Techniques." (2019).[Link]

  • Domainex. "A look at the latest developments in synthetic chemistry." (2021).[Link]

  • MDPI. "Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples." (2022).[Link]

  • PubChem. "Cyclohexylamine." National Institutes of Health (NIH).[Link]

Sources

Comparative

benchmarking trans-4-(Fluoromethyl)cyclohexanamine hydrochloride against standard amine reagents

Benchmarking trans-4-(Fluoromethyl)cyclohexanamine Hydrochloride: A Comparative Guide for Medicinal Chemists Executive Summary The strategic incorporation of fluorine into aliphatic ring systems has become a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking trans-4-(Fluoromethyl)cyclohexanamine Hydrochloride: A Comparative Guide for Medicinal Chemists

Executive Summary

The strategic incorporation of fluorine into aliphatic ring systems has become a cornerstone of modern drug discovery, enabling the precise tuning of physicochemical properties without drastic steric alterations[1]. Among these building blocks, trans-4-(Fluoromethyl)cyclohexanamine hydrochloride (CAS: 2375274-34-1)[2] represents a highly specialized reagent. By replacing a standard methyl group with a fluoromethyl (-CH₂F) moiety, medicinal chemists can exploit the "Goldilocks Effect" of monofluorination: achieving a critical balance between basicity (pKₐ), lipophilicity (LogP), and metabolic stability[3][4].

This guide objectively benchmarks trans-4-(Fluoromethyl)cyclohexanamine against standard amine alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for its integration into lead optimization pipelines.

Mechanistic Rationale: The Causality of Monofluorination

When selecting a cycloalkylamine building block, the choice of the 4-position substituent profoundly dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

  • pKₐ Modulation via Inductive Effects: Aliphatic amines are often highly basic (pKₐ > 10), which can lead to poor membrane permeability and off-target liabilities (e.g., hERG toxicity or promiscuous GPCR binding). The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. In aliphatic systems, the addition of a single fluorine atom typically lowers the pKₐ of a distal amine by approximately 0.7 to 1.5 log units, depending on the bond distance[4][5][6].

  • Lipophilicity (LogP) and the Dipole Moment: While perfluorination (e.g., -CF₃) reliably increases lipophilicity due to the large, hydrophobic surface area of the trifluoromethyl group, monofluorination (-CH₂F) often produces the opposite effect. The introduction of a single fluorine atom creates a strong, localized dipole moment that increases the overall polarity of the molecule, thereby reducing LogP compared to the non-fluorinated methyl counterpart[7][8].

  • Conformational Stability: The trans configuration ensures that both the bulky amine and the fluoromethyl group can simultaneously occupy the thermodynamically favored equatorial positions on the chair conformation, minimizing 1,3-diaxial interactions.

Physicochemical Benchmarking Data

The following table synthesizes the comparative physicochemical performance of trans-4-(Fluoromethyl)cyclohexanamine against standard unfluorinated and perfluorinated analogues. (Note: Values are representative benchmarks derived from established structure-property relationships in fluorinated cycloalkanes[4][6][7]).

Reagent / Building BlockSubstituent (-R)Estimated pKₐRelative LogP Shift (ΔLogP)Metabolic Stability (CYP450)Primary Application in Lead Optimization
Cyclohexanamine -H10.6Baseline (0.0)Low (Prone to oxidation)Basic scaffold exploration.
4-Methylcyclohexanamine -CH₃10.5+0.5ModerateIncreasing lipophilic target engagement.
trans-4-(Fluoromethyl)... -CH₂F 9.1 -0.2 (More polar) High (Blocks oxidation) Tuning basicity; reducing lipophilicity.
4-(Trifluoromethyl)... -CF₃7.5+1.2 (Highly lipophilic)Very HighMaximizing half-life and passive permeability.

Structural & Optimization Workflow

The following diagram illustrates the divergent physicochemical pathways resulting from different degrees of fluorination on the cyclohexanamine scaffold.

OptimizationPathway Start Base Scaffold: 4-Methylcyclohexanamine pKa_drop1 pKₐ drops ~1.5 units LogP decreases (Dipole) Start->pKa_drop1 Monofluorination pKa_drop2 pKₐ drops >3.0 units LogP increases (Hydrophobic) Start->pKa_drop2 Perfluorination Monofluoro trans-4-(Fluoromethyl)... Optimized Balance Metab Enhanced Metabolic Stability (CYP450 Blockade) Monofluoro->Metab Retains Polarity Trifluoro 4-(Trifluoromethyl)... High Lipophilicity Trifluoro->Metab Drives Hydrophobicity pKa_drop1->Monofluoro pKa_drop2->Trifluoro

Physicochemical optimization pathway of fluorinated cyclohexanamines.

Experimental Protocols for Benchmarking

To objectively validate the performance of trans-4-(Fluoromethyl)cyclohexanamine against your standard reagents, implement the following self-validating experimental workflows.

Protocol A: High-Precision pKₐ Determination (Potentiometric Titration)

Causality: Accurately measuring the inductive pKₐ drop requires a controlled aqueous environment. Potentiometry is preferred over computational prediction due to the complex solvation dynamics of the C-F dipole[5][6].

  • Preparation: Dissolve 2.0 mg of trans-4-(Fluoromethyl)cyclohexanamine hydrochloride in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • System Calibration: Calibrate the glass electrode using standard buffers at pH 4.01, 7.00, and 10.01 at a constant 25.0 ± 0.1 °C.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere to prevent CO₂ absorption. Record pH after each 0.01 mL addition.

  • Self-Validation Step: Run a parallel titration using standard Cyclohexylamine. The system is validated if the Cyclohexylamine pKₐ calculates to 10.6 ± 0.1.

  • Data Analysis: Calculate the pKₐ from the pre-equivalence point part of the titration curve using the Henderson-Hasselbalch equation[5].

Protocol B: LogD₇.₄ Determination (Shake-Flask LC-MS Method)

Causality: Because the fluoromethyl group introduces a strong dipole, computational LogP models often fail. Empirical LogD at physiological pH is required to observe the polarity increase[8].

  • Partitioning: Prepare a 1 mM stock of the amine in DMSO. Spike 10 µL of stock into a vial containing 1 mL of 1-octanol and 1 mL of pH 7.4 phosphate buffer (mutually pre-saturated).

  • Equilibration: Shake vials mechanically at 300 rpm for 60 minutes at 25 °C. Centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Extract 50 µL from both the octanol and buffer phases. Dilute appropriately and analyze via LC-MS/MS (MRM mode).

  • Self-Validation Step: Include Propranolol (LogD ~1.2) and Atenolol (LogD ~ -1.7) as high and low lipophilicity controls. Calculate mass balance; total recovered compound must be >90% to rule out emulsion trapping or glass adsorption.

Protocol C: Metabolic Stability (Human Liver Microsomes - HLM)

Causality: The primary metabolic vulnerability of cyclohexyl rings is hydroxylation by CYP450 enzymes. The -CH₂F group blocks specific metabolic hotspots while avoiding the extreme lipophilicity of -CF₃ that often drives non-specific microsomal binding.

  • Incubation: Incubate 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Step: Run parallel incubations with Verapamil (High Clearance control, T₁/₂ < 15 min) and Warfarin (Low Clearance control, T₁/₂ > 60 min).

  • Analysis: Centrifuge quenched samples and analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance (CL_int) from the log-linear depletion curve.

References

  • Boston University Chemical Library. "trans-4-(Fluoromethyl)cyclohexanamine hydrochloride." BU.edu. Available at: [Link]

  • Melnykov, K. P., et al. "Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines." Chemistry–A European Journal, 2022. Available at:[Link]

  • O'Hagan, D., et al. "Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs." PMC / NIH, 2021. Available at:[Link]

  • Grygorenko, O. O., et al. "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ResearchGate, 2022. Available at: [Link]

  • Zheng, Y., et al. "Application of the Goldilocks Effect to the Design of Potent and Selective Inhibitors... by β-Fluorination." Journal of Medicinal Chemistry, 2006. Available at: [Link]

  • Demchuk, O. P., et al. "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry, 2023. Available at: [Link]

  • Huchet, Q. A., et al. "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties." PMC / NIH, 2015. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment for Handling trans-4-(Fluoromethyl)cyclohexanamine hydrochloride

This guide provides essential safety protocols and logistical plans for the handling and disposal of trans-4-(Fluoromethyl)cyclohexanamine hydrochloride. As a potent research chemical, understanding its hazard profile is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of trans-4-(Fluoromethyl)cyclohexanamine hydrochloride. As a potent research chemical, understanding its hazard profile is paramount to ensuring laboratory safety. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this substance responsibly, grounded in the core principle of keeping exposure As Low As Reasonably Achievable (ALARA).

Hazard Assessment and Chemical Profile

trans-4-(Fluoromethyl)cyclohexanamine hydrochloride is an amine salt. Structurally similar compounds, particularly amine hydrochlorides and cyclohexylamines, are known to be corrosive, causing severe skin burns and eye damage, and may be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3] The hydrochloride salt form can make the compound dusty, increasing the risk of inhalation. Therefore, all handling procedures must be predicated on a thorough understanding of these potential hazards.

Identifier Information
Chemical Name trans-4-(Fluoromethyl)cyclohexanamine hydrochloride
Molecular Formula C₇H₁₅ClF N
Molecular Weight 167.65 g/mol
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation)[1], Causes severe skin burns and eye damage[2], Respiratory Irritation[4][5]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to mitigate the risks associated with this compound. The selection of PPE must be based on a risk assessment of the specific procedure being performed.[6]

Respiratory Protection

Inhalation of the powdered compound is a primary route of exposure.[1]

  • For Weighing and Handling Solids: A NIOSH-approved air-purifying respirator equipped with a full-face organic vapor and dust/mist cartridge is necessary when handling the substance outside of a certified chemical fume hood.[4]

  • For General Use in Ventilated Areas: If handling solutions within a properly functioning chemical fume hood, respiratory protection may not be required, but a risk assessment is essential. For any procedures with a high potential for aerosolization, a respirator is mandatory.[1]

Eye and Face Protection

Due to the corrosive nature of amine compounds, robust eye and face protection is non-negotiable.[2]

  • Chemical Splash Goggles: Must be worn at all times. They must provide a complete seal around the eyes to protect from dust, splashes, and vapors.[1][2]

  • Full-Face Shield: A full-face shield must be worn over the chemical splash goggles, especially when preparing solutions, performing transfers, or in any situation with a heightened risk of splashes.[4]

Skin and Body Protection

Direct contact can cause severe skin burns.[2][3]

  • Gloves: Compatible chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended.[4][7] Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique to avoid contaminating your skin.[1] For extended work, consider double-gloving.

  • Protective Clothing: A chemical-resistant lab coat is mandatory. For larger quantities or tasks with a high splash risk, chemical-resistant coveralls or an apron should be used.[1][2]

  • Footwear: Fully enclosed, non-porous shoes are required. Protective boots may be necessary depending on the scale of the operation.[1]

PPE Selection Matrix
Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Weighing Solid Compound NIOSH-approved respirator (if not in hood)Chemical splash goggles & face shieldDouble-layered nitrile glovesChemical-resistant lab coat
Preparing Solutions As needed based on ventilation/aerosol riskChemical splash goggles & face shieldNitrile or neoprene glovesChemical-resistant lab coat/apron
General Handling (in hood) Not typically requiredChemical splash gogglesNitrile glovesChemical-resistant lab coat
Spill Cleanup SCBA or air-line respiratorChemical splash goggles & face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit/coveralls

Safe Handling Workflow

Adherence to a systematic workflow is critical for minimizing exposure risk. This workflow should be practiced until it becomes second nature.

Preparation and Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification. Confirm the location and functionality of the nearest safety shower and eyewash station.[1][8]

  • Assemble all Materials: Gather the chemical, solvents, glassware, and any other necessary equipment within the fume hood to minimize movement.

  • Inspect PPE: Carefully check all PPE for damage, degradation, or contamination before donning.

  • Don PPE: Put on protective equipment in the following order: lab coat, inner gloves, respirator (if needed), eye protection, face shield, and outer gloves.

Step-by-Step Handling and Disposal Workflow

The following diagram outlines the critical steps for safely handling the compound from initial preparation through to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase cluster_doffing 4. Doffing Phase prep1 Verify fume hood & safety equipment prep2 Inspect & Don required PPE prep1->prep2 Confirm safety handle1 Weigh solid compound using anti-static techniques prep2->handle1 handle2 Carefully prepare solution (add solid to liquid) handle1->handle2 handle3 Conduct experiment handle2->handle3 cleanup1 Decontaminate workspace & equipment handle3->cleanup1 cleanup2 Segregate hazardous waste (solid, liquid, PPE) cleanup1->cleanup2 cleanup3 Package & label waste per regulations cleanup2->cleanup3 doff1 Remove outer gloves cleanup3->doff1 doff2 Remove face shield & goggles doff1->doff2 doff3 Remove lab coat/apron doff2->doff3 doff4 Remove inner gloves doff3->doff4 doff5 Wash hands thoroughly doff4->doff5

Caption: Safe handling workflow for trans-4-(Fluoromethyl)cyclohexanamine hydrochloride.

Emergency Response and Decontamination

Immediate and correct response to an exposure is critical.[2]

  • Skin Exposure: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes.[9] A safety shower should be used if the area of contact is large. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[1][9] If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so.[9] Seek immediate medical attention.

  • Spill Management: Evacuate the immediate area and eliminate all ignition sources.[10] For small spills, contain the material with an inert absorbent (e.g., sand, vermiculite) and place it into a sealed, labeled container for hazardous waste disposal.[2] Do not touch spilled material without the appropriate level of PPE, including respiratory protection.[10]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

  • Waste Segregation: Use separate, clearly labeled, and sealed containers for:

    • Solid waste (unused chemical, contaminated absorbents).

    • Liquid waste (reaction residues, contaminated solvents).

    • Contaminated PPE (gloves, bench paper, etc.).

  • Regulatory Compliance: All waste must be disposed of in strict accordance with local, state, and federal regulations.[1][11] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures. Never dispose of this chemical down the drain.

By implementing these comprehensive safety measures, you can effectively manage the risks associated with trans-4-(Fluoromethyl)cyclohexanamine hydrochloride, ensuring a safe and productive research environment.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • Team Building Templates. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Team Building Templates. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Chemtron Supply Corporation. (2015, June 11). Safety Data Sheet.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET [[4-(Trifluoromethyl)cyclohexyl]methyl]amine (cis- and trans- mixture).
  • NextSDS. (n.d.). trans-4-Fluoro-cyclohexanamine hydrochloride — Chemical Substance Information.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Official Government Publications. (n.d.). Material Safety Data Sheet.
  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET 4-(Trifluoromethyl)cyclohexanemethanol (cis- and trans- mixture).
  • Spectrum Chemical. (2015, May 11). SAFETY DATA SHEET Cyclohexylamine.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET Tin(IV) fluoride.
  • Iofina Chemical, Inc. (n.d.). SAFETY DATA SHEET TFM Bar.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET TRANS-4-AMINOCYCLOHEXANOL. HYDROCHLORIDE.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET trans-4-Methylcyclohexanol.
  • ChemShuttle. (n.d.). trans-4-(Difluoromethyl)cyclohexanamine hydrochloride.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 26). SAFETY DATA SHEET 3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture).
  • Medium. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET Methyl trans-4-aminocyclohexanecarboxylate hydrochloride.
  • AK Scientific, Inc. (n.d.). trans-4-Methyl-cyclohexylamine HCl Safety Data Sheet.
  • NOAA. (1998). cyclohexylamine. CAMEO Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-(Fluoromethyl)cyclohexanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
trans-4-(Fluoromethyl)cyclohexanamine hydrochloride
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